Technical Documentation Center

Boc-Ala-OH-15N Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-Ala-OH-15N
  • CAS: 139952-87-7

Core Science & Biosynthesis

Foundational

15N labeled Boc-Alanine molecular weight calculation

Topic: Precision Stoichiometry: A Technical Guide to N-Boc-Alanine Molecular Weight Determination Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, NMR Spectroscopists, and DMPK Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Stoichiometry: A Technical Guide to


N-Boc-Alanine Molecular Weight Determination
Content Type:  Technical Whitepaper / Operational Guide
Audience:  Synthetic Chemists, NMR Spectroscopists, and DMPK Researchers.

Precision Stoichiometry: A Technical Guide to N-Boc-Alanine Molecular Weight Determination

Executive Summary

In the high-stakes environment of drug development and structural biology, the precision of stoichiometric calculations defines experimental success. For researchers utilizing isotopically labeled reagents like Boc-Alanine-


N  (N-tert-butoxycarbonyl-alanine-

N), relying on generic molecular weight estimates can lead to cumulative errors in Solid Phase Peptide Synthesis (SPPS) loading or quantitative NMR standards.

This guide provides a definitive methodology for calculating the molecular weight of


N-labeled Boc-Alanine. It moves beyond simple addition, addressing the distinction between Monoisotopic Mass  (critical for Mass Spectrometry) and Average Molar Mass  (critical for gravimetric preparation), while accounting for isotopic enrichment levels (e.g., 98% vs. 99% purity).

Theoretical Framework: The Physics of the Label

To calculate the mass of


N-Boc-Alanine accurately, we must first establish the precise atomic masses of the constituent isotopes. Unlike standard reagents where "Average Atomic Weight" (from the periodic table) suffices, labeled compounds require specific isotopic values derived from IUPAC and NIST standards.
The Chemical Structure
  • Systematic Name: (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid-

    
    N[1][2]
    
  • Empirical Formula:

    
    
    
  • CAS Number: 133952-87-7 (Generic for L-isomer labeled)[3]

Isotopic Constants

The following table lists the precise masses used for calculation. Note the significant difference between natural Nitrogen (


N) and the stable isotope Nitrogen-15 (

N).[4]
ElementIsotopeStandard Atomic Weight (Average)Monoisotopic Mass (u)Source
Carbon

12.01112.000000NIST [1]
Hydrogen

1.0081.007825NIST [2]
Oxygen

15.99915.994915NIST [3]
Nitrogen

14.007 14.003074 NIST [4]
Nitrogen

15.000 (approx)15.000109 NIST [4]

Calculation Methodology

This section details the two distinct calculations required for different experimental contexts.

Workflow Diagram: Calculation Logic

The following diagram illustrates the decision tree for selecting the correct mass value based on your application (Synthesis vs. Analysis).

MW_Calculation_Logic Input Input: Boc-Ala-15N Formula App_Check Application Context? Input->App_Check Path_Syn Synthesis / Weighing App_Check->Path_Syn Prep Path_Ana Mass Spec / HRMS App_Check->Path_Ana QC Calc_Avg Calculate Average Molar Mass (Weighted by Enrichment) Path_Syn->Calc_Avg Calc_Mono Calculate Monoisotopic Mass (Sum of Exact Masses) Path_Ana->Calc_Mono Result_Grav Gravimetric Weight (~190.2 g/mol) Calc_Avg->Result_Grav Result_MS m/z Target (190.107 u) Calc_Mono->Result_MS

Figure 1: Decision logic for selecting Monoisotopic vs. Average mass based on experimental needs.

Calculation A: Monoisotopic Mass (For Mass Spectrometry)

This value is the sum of the masses of the primary isotopes in the molecule. It is the peak you look for in High-Resolution Mass Spectrometry (HRMS).

Formula:





Note: In positive mode ESI-MS (


), the observed mass will be 

.
Calculation B: Average Molar Mass (For Synthesis/Weighing)

When weighing powder for a reaction, you must account for the fact that Carbon, Hydrogen, and Oxygen are still at natural abundance, while Nitrogen is enriched.

Step 1: Calculate the "100% Enriched" Theoretical Mass Using standard atomic weights for C, H, O, but the specific weight for


N:


Step 2: Correction for Enrichment (The "Pro" Step) Commercial isotopes are rarely 100% pure. A typical Certificate of Analysis (CoA) might state 98 atom %


N . This means 2% of the Nitrogen is still 

N.

Operational Impact: For small scale synthesis (mg), this difference is negligible. For multi-gram GMP synthesis, failing to correct for enrichment can result in a 0.5% equivalence error, potentially affecting yield or coupling efficiency.

Quality Control & Validation Protocols

Trust but verify. Before committing expensive labeled amino acids to a long peptide synthesis, validate the identity and enrichment.

HRMS Validation
  • Method: Direct infusion ESI-MS (Positive Mode).

  • Expectation:

    • Standard Boc-Ala (

      
      ): ~212.1 Da
      
    • 
      N-Boc-Ala (
      
      
      
      ): ~213.1 Da
  • Pass Criteria: The base peak must correspond to the

    
    N isotopologue. The presence of a peak at M-1 (the 
    
    
    
    N contaminant) allows you to calculate actual enrichment.
NMR Validation ( HSQC)

Standard


 NMR is insufficient because the chemical shift changes are subtle.
  • Protocol: Dissolve 5 mg in

    
     or 
    
    
    
    .
  • Experiment: Run a 1D

    
    N spectrum or a 2D 
    
    
    
    HSQC.
  • Observation: A strong signal in the amide region (approx 110-130 ppm in

    
    N dimension) confirms the label. Absence of signal in a standard 
    
    
    
    N-optimized parameter set further confirms the label (due to the gyromagnetic ratio difference).

Applications in Drug Discovery[6]

Understanding the precise mass of


N-Boc-Alanine is critical in two main workflows:
  • Metabolic Flux Analysis: When used as a tracer, the exact mass difference is used to track the incorporation of the amino acid into downstream metabolites via LC-MS/MS.

  • Biomolecular NMR Standards: In Fragment-Based Drug Discovery (FBDD),

    
    N-labeled proteins are screened against fragment libraries. 
    
    
    
    N-Boc-Alanine is often used as an external chemical shift reference or as a starting material for synthesizing labeled peptide ligands [5].
Workflow: QC to Release

The following diagram outlines the self-validating workflow for accepting a batch of labeled material.

QC_Workflow Batch_Rx Receive Batch (Check CoA for % Enrichment) Calc_Step Calculate Adjusted MW (Eq: 0.98*15N + 0.02*14N) Batch_Rx->Calc_Step HRMS_Test Run HRMS (ESI+) Calc_Step->HRMS_Test Check_Peak Peak at M+1? HRMS_Test->Check_Peak Release Release for Synthesis (Update LIMS) Check_Peak->Release Yes (>98%) Reject Quarantine / Re-test Check_Peak->Reject No / Mixed

Figure 2: Quality Control workflow ensuring the calculated MW matches the physical reagent.

References

  • NIST. (2018). Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology.[5] [Link]

  • NIST. (2018). Atomic Weights and Isotopic Compositions for Hydrogen. National Institute of Standards and Technology.[5] [Link]

  • NIST. (2018). Atomic Weights and Isotopic Compositions for Oxygen. National Institute of Standards and Technology.[5] [Link]

  • NIST. (2018). Atomic Weights and Isotopic Compositions for Nitrogen. National Institute of Standards and Technology.[5] [Link]

Sources

Exploratory

Difference between Boc-Ala-OH-15N and unlabeled Boc-Ala-OH

Title: Precision Isotope Engineering: A Technical Comparative of Boc-Ala-OH- N vs. Unlabeled Boc-Ala-OH Executive Summary This technical guide delineates the physicochemical and functional divergences between standard N-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Isotope Engineering: A Technical Comparative of Boc-Ala-OH-


N vs. Unlabeled Boc-Ala-OH

Executive Summary This technical guide delineates the physicochemical and functional divergences between standard N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) and its stable isotope-labeled variant, Boc-Ala-OH-


N. While chemically synonymous in terms of reactivity and steric profile, these two reagents diverge fundamentally in nuclear physics and mass spectrometry signatures. This guide provides actionable protocols for the efficient incorporation of the high-cost 

N variant in Solid Phase Peptide Synthesis (SPPS) and details its critical role in high-resolution NMR structural elucidation and quantitative proteomics.

Part 1: Molecular & Physical Foundations

At a glance, both molecules appear identical. However, the substitution of the natural abundance nitrogen (


N, ~99.6%) with the heavy stable isotope (

N, >98% enrichment) alters the quantum mechanical properties of the atom, creating a "silent" sensor within the peptide backbone.
Table 1: Physicochemical Comparison
FeatureUnlabeled Boc-Ala-OHBoc-Ala-OH-

N
CAS Number 15761-38-3133952-87-7
Molecular Weight 189.21 g/mol ~190.20 g/mol (+0.997 Da)
Nitrogen Spin (

)
1 (Integer)1/2 (Half-Integer)
Nuclear Quadrupole Yes (Broad NMR signals)No (Sharp NMR signals)
Gyromagnetic Ratio (

)
1.93

10

rad

s


T

-2.71

10

rad

s


T

Natural Abundance ~99.63%Enriched (>98%)
Primary Utility Bulk Synthesis, Therapeutic PeptidesNMR Structure, Quant.[1][2] Proteomics (AQUA)

The Nuclear Physics Divergence: The critical differentiator is the nuclear spin.

  • 
    N (Unlabeled):  Possesses a nuclear spin of 
    
    
    
    . This creates a quadrupole moment, leading to rapid relaxation and extreme line broadening in NMR. It is effectively "invisible" in high-resolution peptide mapping.
  • 
    N (Labeled):  Possesses a spin of 
    
    
    
    , similar to
    
    
    H. It lacks a quadrupole moment, resulting in sharp, high-intensity signals. This allows for the execution of inverse-detected experiments like the
    
    
    H-
    
    
    N HSQC (Heteronuclear Single Quantum Coherence).

Part 2: Synthetic Implications & Protocols

While the chemistry (reactivity) remains identical, the process engineering must change. Unlabeled Boc-Ala-OH is a commodity chemical; Boc-Ala-OH-


N is a high-value reagent ($100x cost differential).

The "Precious Reagent" Protocol: In standard Boc-SPPS, we drive reactions to completion using excess equivalents (3-5 eq). With


N-labeled amino acids, this is economically unviable. We must switch to a Stoichiometric Efficiency Mode .
Protocol: High-Efficiency Coupling of Boc-Ala-OH- N

Objective: Maximize incorporation of the labeled amino acid with >99% coupling efficiency using near-stoichiometric amounts.

  • Resin Preparation:

    • Swell the Boc-aminoacyl-resin (0.1 mmol scale) in DCM for 20 mins.

    • Deprotection: Treat with 50% TFA/DCM (2 x 1 min, 1 x 30 min).

    • Neutralization (Critical): Wash with 5% Diisopropylethylamine (DIEA)/DCM (3 x 2 min) to ensure the N-terminus is free base. Do not skip flow washes.

  • Activation (The Difference):

    • Standard: DIC/HOBt with 5 eq AA.

    • Labeled: Use HATU/HOAt for faster kinetics at lower concentrations.

    • Dissolve 1.1 eq of Boc-Ala-OH-

      
      N and 1.1 eq  of HATU in minimal dry DMF.
      
    • Add 2.2 eq of DIEA (Collidine is a superior alternative to prevent racemization if Cys/His are present).

  • Coupling:

    • Add the activated solution to the resin immediately.

    • Agitate for 2-4 hours (double the standard time).

    • Kaiser Test: Perform a ninhydrin test. If slightly blue, do not add more labeled AA . Recouple using unlabeled Boc-Ala-OH (0.5 eq) to cap any difficult sequences, or use acetic anhydride to terminate. Note: In most structural studies, a 95% incorporation of label is acceptable; losing labeled reagent to waste is not.

Part 3: Analytical Divergence & Applications

The decision to use Boc-Ala-OH-


N is driven strictly by the downstream analytical requirements.
NMR Spectroscopy: The "Spectral Editing" Effect

In a peptide with multiple Alanine residues, 1H NMR shows overlapping doublets. By synthesizing the peptide using Boc-Ala-OH-


N at one specific position (e.g., Ala-7), you create a unique spectroscopic handle.
  • Experiment:

    
    H-
    
    
    
    N HSQC.
  • Result: Only the amide proton attached to the

    
    N will appear in the 2D spectrum. All other amide protons (attached to 
    
    
    
    N) are filtered out.
  • Application: Unambiguous assignment of specific residues in protein-ligand interaction studies.

Mass Spectrometry: Quantitative Proteomics

The +1 Da mass shift allows the peptide to serve as an internal standard.

  • AQUA (Absolute QUAntification): A "heavy" peptide is synthesized using Boc-Ala-OH-

    
    N.
    
  • Workflow: Known amount of heavy peptide is spiked into a biological lysate.

  • LC-MS/MS: The heavy peptide co-elutes with the endogenous (light) peptide but is spectrally distinct. The ratio of Light/Heavy peak areas provides absolute quantitation.

Part 4: Visualization of Workflows

Diagram 1: The Analytical Decision Matrix

This diagram illustrates when to deploy


N labeling versus standard synthesis based on research goals.

Analytical_Decision_Matrix Start Experimental Goal Struct Structural Elucidation (NMR) Start->Struct Quant Quantification (Mass Spec) Start->Quant Therap Therapeutic/Bioactivity (Screening) Start->Therap ResAssign Residue Assignment (Overlapping Signals?) Struct->ResAssign AbsQuant Absolute Quantitation (AQUA) Quant->AbsQuant StdSyn Use Unlabeled Boc-Ala-OH (Standard Protocol) Therap->StdSyn Use15N Use Boc-Ala-OH-15N (Site Specific) ResAssign->Use15N Yes ResAssign->StdSyn No HSQC Run 1H-15N HSQC (Spectral Filtering) Use15N->HSQC HeavyStd Synthesize Heavy Std (+1 Da per Ala) AbsQuant->HeavyStd CoElute Spike & LC-MS/MS (Ratio Calculation) HeavyStd->CoElute

Caption: Decision matrix for selecting between labeled and unlabeled Boc-Ala-OH based on downstream analytical requirements.

Diagram 2: The "Precious Reagent" Synthesis Loop

This diagram details the modified SPPS cycle required to conserve the expensive


N reagent.

SPPS_Protocol Resin Deprotected Resin (Free Amine) Calc Calculate Stoichiometry (1.1 eq AA / 1.1 eq HATU) Resin->Calc Act Pre-Activation (DMF, 1 min) Calc->Act Couple Coupling Reaction (2-4 Hours) Act->Couple Test Kaiser Test (Ninhydrin) Couple->Test Pass Colorless Beads (Success) Test->Pass >99% Fail Blue Beads (Incomplete) Test->Fail <99% Next Next Cycle Pass->Next Recouple Recouple with UNLABELED AA Fail->Recouple Save Cost Recouple->Next

Caption: Modified SPPS workflow for


N reagents, prioritizing cost-efficiency and waste reduction.

References

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society. Retrieved from [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Retrieved from [Link]

  • Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Mastering Protein Analysis: A Detailed Guide to the 15N HSQC NMR Experiment with Labeled Alanine

Introduction: The Power of the 15N HSQC Experiment In the landscape of modern drug discovery and structural biology, the ability to probe the structure, dynamics, and interactions of proteins at an atomic level is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the 15N HSQC Experiment

In the landscape of modern drug discovery and structural biology, the ability to probe the structure, dynamics, and interactions of proteins at an atomic level is paramount. Among the array of biophysical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unique capacity to provide this information in a solution state, mimicking the native cellular environment. The Heteronuclear Single Quantum Coherence (HSQC) experiment, particularly the ¹H-¹⁵N HSQC, is a cornerstone of biomolecular NMR.[1][2] It serves as a veritable "fingerprint" of a protein, where each peak in the two-dimensional spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone and certain side chains.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical setup, and data analysis of the ¹⁵N HSQC experiment, using ¹⁵N-labeled L-alanine as a model system. L-alanine, with its simple structure, provides a clear and instructive example for understanding the principles and workflow of this powerful technique.[4][5] While this guide focuses on a single amino acid, the principles and protocols are directly applicable to larger, isotopically labeled proteins.

Theoretical Foundation: Unveiling the HSQC Pulse Sequence

The ¹H-¹⁵N HSQC experiment is a two-dimensional NMR technique that correlates the chemical shifts of a proton (¹H) with a directly attached heteronucleus, in this case, nitrogen-15 (¹⁵N).[6][7] The magic of the HSQC experiment lies in its pulse sequence, which orchestrates a sophisticated dance of magnetization transfer between the abundant, high-sensitivity protons and the low-sensitivity ¹⁵N nuclei.[3][8][9]

The core of the HSQC pulse sequence is built upon the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) building block.[9][10][11] This sequence first transfers polarization from the highly sensitive ¹H nuclei to the directly bonded ¹⁵N nuclei.[3][8] The ¹⁵N magnetization then evolves during an indirect evolution period (t₁), during which it is labeled with its characteristic chemical shift. Finally, the magnetization is transferred back to the ¹H nucleus for detection during the acquisition time (t₂).[1][10] This indirect detection scheme provides a significant sensitivity enhancement compared to direct detection of the low-gamma ¹⁵N nucleus.

Caption: Simplified coherence transfer pathway in a ¹⁵N HSQC experiment.

Application Protocol: From Sample Preparation to Spectrum

Part 1: Sample Preparation of ¹⁵N-Labeled L-Alanine

Meticulous sample preparation is the bedrock of a successful NMR experiment.[12] For a ¹⁵N HSQC of L-alanine, the following protocol is recommended:

Materials:

  • ¹⁵N-labeled L-Alanine (98 atom % ¹⁵N or higher)[13]

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Phosphate buffer (e.g., Sodium Phosphate, pH 6.5)

  • High-quality NMR tubes (e.g., Shigemi or equivalent for low volume samples)[14]

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference.

Protocol:

  • Determine Sample Concentration: For a simple molecule like alanine, a concentration of 1-5 mM is typically sufficient. For larger proteins, concentrations of 0.1-1.0 mM are common, with higher concentrations yielding better signal-to-noise.[12][15]

  • Prepare the Buffer: Prepare a stock solution of phosphate buffer (e.g., 50 mM) at the desired pH. The pH of the sample is critical as it can affect the chemical shifts of amide protons.[16]

  • Dissolve the Sample: Weigh the required amount of ¹⁵N-labeled L-alanine and dissolve it in the phosphate buffer.

  • Add D₂O: Add D₂O to the sample to a final concentration of 5-10%. The D₂O provides the lock signal for the NMR spectrometer.[14]

  • Add Internal Reference: Add a small amount of DSS or TSP to the sample for chemical shift referencing.

  • Transfer to NMR Tube: Carefully transfer the final sample solution to a clean, high-quality NMR tube. Ensure there are no air bubbles.

  • Sample Volume: The final sample volume should be appropriate for the type of NMR tube and probe being used (typically 400-600 µL for standard tubes).

Part 2: Experimental Setup on the NMR Spectrometer

The following steps provide a general workflow for setting up a ¹⁵N HSQC experiment. Specific commands may vary depending on the spectrometer manufacturer (e.g., Bruker TopSpin or Varian VnmrJ).[17][18]

Workflow Diagram:

15N HSQC Experimental Workflow cluster_prep Sample & Spectrometer Preparation cluster_acq Acquisition Setup cluster_proc Data Processing & Analysis A Insert Sample B Lock on D₂O A->B C Tune and Match Probe B->C D Shim Magnet C->D E Load HSQC Pulse Program D->E F Set Spectral Widths (¹H, ¹⁵N) E->F G Set Carrier Frequencies (O1P, O3P) F->G H Define Acquisition Parameters (td, ns, ds) G->H I Calibrate Pulses (p1, pL1) H->I J Set Receiver Gain (rga) I->J K Start Acquisition (zg) J->K L Fourier Transform (xfb) K->L M Phase Correction L->M N Baseline Correction M->N O Analyze Spectrum N->O

Caption: A streamlined workflow for the ¹⁵N HSQC experiment.

Step-by-Step Protocol:

  • Insert Sample and Lock: Insert the prepared NMR tube into the spectrometer. Lock the spectrometer on the D₂O signal.[14]

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁵N frequencies to ensure efficient power transfer.[14]

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.[14]

  • Load Pulse Program: Load a standard ¹⁵N HSQC pulse program (e.g., hsqcetf3gpsi on Bruker or a similar experiment on Varian).[14][19]

  • Set Spectral Widths (SW):

    • ¹H (F2 dimension): Typically set to 12-16 ppm to cover the amide proton region.[20]

    • ¹⁵N (F1 dimension): Typically set to 30-40 ppm to cover the amide nitrogen region.[20]

  • Set Carrier Frequencies (O1P/O3P):

    • ¹H (O1P): Center the carrier frequency on the water resonance (around 4.7 ppm).[20]

    • ¹⁵N (O3P): Center the carrier frequency in the middle of the amide nitrogen region (around 118-120 ppm).[14][20]

  • Define Acquisition Parameters:

    • td (Time Domain points): Set the number of complex points in the direct (¹H) and indirect (¹⁵N) dimensions (e.g., 2048 in F2, 256 in F1).[14][20]

    • ns (Number of Scans): Set the number of scans per increment. This depends on the sample concentration; for a 1 mM sample, 8-16 scans are often sufficient.[14][20]

    • ds (Dummy Scans): Set the number of dummy scans (e.g., 16 or 32) to allow the spins to reach a steady state before acquisition begins.[14][20]

  • Pulse Calibration: Calibrate the 90° proton pulse width (p1) and power level (pL1) for your sample.[14]

  • Receiver Gain: Set the receiver gain automatically (rga on Bruker) to optimize the signal intensity without causing receiver overload.[14]

  • Start Acquisition: Start the experiment (e.g., zg on Bruker).[14]

Typical Acquisition Parameters for ¹⁵N-Alanine:

ParameterValueDescription
Spectrometer600 MHzField Strength
Pulse Programhsqcetf3gpsiSensitivity-enhanced with water suppression
Temperature298 K
SW (¹H)14 ppmSpectral width in the proton dimension
SW (¹⁵N)35 ppmSpectral width in the nitrogen dimension
O1P (¹H)4.7 ppmCarrier frequency in the proton dimension
O3P (¹⁵N)118 ppmCarrier frequency in the nitrogen dimension
TD (F2)2048Time domain points in the direct dimension
TD (F1)256Time domain points in the indirect dimension
NS16Number of scans
DS32Dummy scans
D11.5 sRelaxation delay
Part 3: Data Processing and Analysis

Once the raw data (Free Induction Decay or FID) is acquired, it needs to be processed to generate the final 2D spectrum. Software packages like NMRPipe, TopSpin, or VnmrJ are commonly used for this purpose.[21][22]

Processing Workflow:

  • Data Conversion (if necessary): Convert the raw spectrometer data to the format required by the processing software (e.g., using bruker in NMRPipe).[21][23]

  • Fourier Transformation: Apply a Fourier transform in both the direct (¹H) and indirect (¹⁵N) dimensions to convert the time-domain data into the frequency domain.[22] This is typically done with a single command like xfb in TopSpin.[14][19]

  • Phasing: Correct the phase of the spectrum in both dimensions to ensure that all peaks have a pure absorption lineshape.[14][24]

  • Baseline Correction: Apply a baseline correction to remove any distortions in the baseline of the spectrum.

  • Referencing: Reference the spectrum using the known chemical shift of the internal standard (DSS or TSP).

  • Peak Picking and Analysis: Identify the peaks in the spectrum. For ¹⁵N-labeled alanine, you should observe a single cross-peak corresponding to the correlation between the amide proton and the amide nitrogen. The coordinates of this peak provide the ¹H and ¹⁵N chemical shifts.[7]

Interpreting the Spectrum:

The final ¹⁵N HSQC spectrum will have the ¹H chemical shift on the x-axis and the ¹⁵N chemical shift on the y-axis. Each peak represents a covalent bond between a nitrogen and a proton. For ¹⁵N-labeled L-alanine, a single peak will appear at the intersection of the chemical shifts of its amide proton and nitrogen. In a protein, a multitude of peaks will be observed, each corresponding to a specific amino acid residue in the protein's backbone or side chains containing an N-H group.[1][2]

Conclusion: A Gateway to Deeper Biological Insight

The ¹⁵N HSQC experiment is an indispensable tool in the arsenal of the modern life scientist. Its ability to provide a high-resolution fingerprint of a protein in solution offers a powerful starting point for a wide range of studies, from structural determination and dynamics analysis to ligand screening and interaction mapping. By mastering the principles and protocols outlined in this application note, researchers can confidently employ this technique to unlock a wealth of information about their biological systems of interest, ultimately accelerating the pace of discovery in both fundamental research and drug development.

References

  • Processing HSQC data - Biochemistry - School of Medicine - UT Health San Antonio. [Link]

  • Collecting a 15N Edited HSQC - UNL | Powers Group - University of Nebraska–Lincoln. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators - Pendidikan Kimia. [Link]

  • February 2022 NMR Topic of the Month: The HSQC Pulse Sequence. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. [Link]

  • 2D Metabolomics NMRPipe Processing - Powers Wiki - UNL | Powers Group - University of Nebraska–Lincoln. [Link]

  • NMR Spectroscopy. [Link]

  • NMRPipe Demonstration Data and Files. [Link]

  • NMR Data Processing and Analysis - File Exchange - MATLAB Central - MathWorks. [Link]

  • 2D HSQC Experiment - IMSERC. [Link]

  • Data Processing with nmrPipe - NMR Facility, UCSB Chem and Biochem. [Link]

  • A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - NIH. [Link]

  • Routine 2D Experiment - NESG Wiki. [Link]

  • NMR Sample Preparation | PDF | Nuclear Magnetic Resonance | Proteins - Scribd. [Link]

  • 1H-15N HSQC - Protein NMR. [Link]

  • HSQC_15N.nan - Protocols.io. [Link]

  • From FID to 2D: Processing HSQC Data Using NMRPipe - Fraser Lab. [Link]

  • 1H-15N HSQC | Department of Chemistry and Biochemistry - University of Maryland. [Link]

  • 1H-15N HSQC - Iowa State University Biological NMR Facility. [Link]

  • NMR sample preparation guidelines. [Link]

  • Guide to Varian Spectrometers running VnmrJ - CU Anschutz School of Medicine. [Link]

  • HSQC and HMBC for Topspin. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

Sources

Application

Synthesis of 15N labeled peptides using Boc chemistry

Application Note: High-Fidelity Synthesis of 15N-Labeled Peptides via Optimized Boc/Bzl Chemistry Executive Summary & Rationale The synthesis of isotopically labeled peptides ( N, C) is a critical prerequisite for hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 15N-Labeled Peptides via Optimized Boc/Bzl Chemistry

Executive Summary & Rationale

The synthesis of isotopically labeled peptides (


N, 

C) is a critical prerequisite for heteronuclear NMR studies (HSQC/HMQC) and quantitative proteomics (AQUA). While Fmoc chemistry is the industry standard for routine synthesis, Boc (tert-butyloxycarbonyl) chemistry remains the superior choice for "difficult" sequences—those prone to on-resin aggregation,

-sheet formation, or those requiring thioester generation for Native Chemical Ligation (NCL).

Why Boc for


N? 
  • Solubility & Solvation: The Boc strategy utilizes 100% TFA for deprotection, which temporarily disrupts inter-chain hydrogen bonds, "resetting" the aggregation state of the peptide-resin network.

  • In-Situ Neutralization: This protocol minimizes the time the peptide amine exists in a neutral, aggregation-prone state, significantly increasing coupling efficiency for sterically hindered or expensive

    
    N-labeled residues.
    
  • Cost-Efficiency: Although Boc reagents can be harsh, the high coupling efficiency of the in-situ neutralization protocol allows for lower equivalents of expensive

    
    N amino acids (1.2–2.0 eq) compared to standard Fmoc protocols (5–10 eq).
    

Strategic Planning & Materials

Critical Reagents
  • 
    N-Boc-Amino Acids:  Commercially available (e.g., Cambridge Isotope Labs, Sigma). Ensure 
    
    
    
    isotopic enrichment.
  • Resin:

    • MBHA (4-methylbenzhydrylamine): For C-terminal amides (stable to TFA, cleaved by HF).

    • PAM (phenylacetamidomethyl): For C-terminal acids.[1][2]

  • Coupling Reagents: HBTU (standard) or HATU (for the expensive

    
    N step).
    
  • Solvents: DMF (Spectrophotometric grade, amine-free), TFA (99%+).

Isotope Conservation Strategy

Unlike standard residues where 5–10 equivalents are used to drive reactions to completion,


N residues are cost-prohibitive. We utilize a "high-concentration, low-volume"  strategy:
  • Concentration: Maintain coupling concentration

    
     (ideally 
    
    
    
    ).
  • Stoichiometry: Use 1.2–1.5 equivalents of

    
    N-AA.
    
  • Activation: Use HATU/HOAt for the labeled residue to maximize kinetics.

Protocol A: Optimized Boc Cycle (In-Situ Neutralization)

This protocol is based on the methods developed by Schnölzer, Alewood, and Kent , designed to eliminate the separate neutralization step that often leads to peptide aggregation.

Workflow Diagram:

BocCycle cluster_legend Legend Start Resin-Peptide (Boc) Deprotect Deprotection (100% TFA, 2 x 1 min) Start->Deprotect Remove Boc FlowWash Flow Wash (DMF, 30 sec) Deprotect->FlowWash Remove TFA Couple Coupling (In-Situ Neutralization) (Boc-AA + HBTU + DIEA) 10-20 min FlowWash->Couple Add Activated AA Check Kaiser Test Couple->Check Check->Couple Color (Positive) Re-couple Next Next Cycle Check->Next Blue (Negative) key1 Acid Step key2 Base/Coupling

Figure 1: The "Kent" In-Situ Neutralization Cycle. Note the absence of a distinct DIEA wash step before coupling.

Step-by-Step Procedure:
  • Deprotection:

    • Drain reaction vessel (RV).

    • Add 100% TFA (approx. 10 mL/g resin). Shake for 1 min. Drain.

    • Add 100% TFA . Shake for 1 min. Drain.

    • Note: Do not use scavengers in TFA unless Trp is unprotected (use formyl protection for Trp to avoid alkylation).

  • Flow Wash:

    • Flow DMF through the vessel for 30–60 seconds.

    • Critical: Do not neutralize the resin. The amine salt (TFA

      
      NH
      
      
      
      ) prevents aggregation.
  • Coupling (Standard Residue):

    • Pre-activation: Dissolve Boc-AA (5 eq) and HBTU (4.9 eq) in minimal DMF (

      
      ). Add DIEA (10 eq).
      
    • Addition: Immediately add the activated solution to the protonated resin.

    • Reaction: Shake for 10–15 minutes. The excess DIEA neutralizes the amine salt in situ, releasing the free amine exactly when the activated ester is present.

  • Coupling (

    
    N-Labeled Residue - "The Critical Step"): 
    
    • Stoichiometry: Use 1.5 eq

      
      N-Boc-AA.
      
    • Activator: Use HATU (1.4 eq) instead of HBTU for faster kinetics.

    • Base: Add DIEA (3.0 eq).

    • Concentration: Minimize DMF volume to achieve

      
        concentration.
      
    • Time: Extend coupling time to 30–60 minutes.

    • Validation: Perform a quantitative Ninhydrin (Kaiser) test. If positive, do not add more

      
      N-AA. Perform a second coupling with unlabeled AA (0.5 eq) to cap any difficult sites, or accept the micro-deletion if yield is acceptable.
      

Protocol B: HF Cleavage (Low-High Procedure)

Hydrogen Fluoride (HF) is hazardous but essential for Boc chemistry. The "Low-High" method is mandatory for peptides containing Met, Cys, or Trp to prevent S-alkylation by benzyl cations.

Safety Prerequisite:

  • Apparatus: Kel-F or Teflon vacuum line (Toho, Peptide Institute, or custom). NO GLASS.

  • PPE: Full face shield, heavy rubber gloves, HF-specific apron, calcium gluconate gel on hand.

Workflow Diagram:

HFCleavage Resin Dry Peptide-Resin Scavengers Add Scavengers (p-cresol, DMS) Resin->Scavengers LowHF Low HF Step (HF:DMS:p-cresol 25:65:10) 0°C, 2 hrs Scavengers->LowHF Evap1 Evaporate HF/DMS LowHF->Evap1 HighHF High HF Step (HF:p-cresol 90:10) 0°C, 1 hr Evap1->HighHF Precip Ether Precipitation HighHF->Precip

Figure 2: The Tam "Low-High" HF Cleavage Protocol to minimize side reactions.

Step-by-Step Procedure:
  • Preparation:

    • Dry resin thoroughly (overnight under vacuum).

    • Load resin into the Kel-F reaction vessel.

    • Add Scavenger Cocktail (per 0.5 g resin):

      • p-Cresol: 0.5 mL (Scavenges cations).

      • p-Thiocresol: 0.2 g (Essential if Cys is present).

  • High HF Cleavage (Standard):

    • Use this if no Cys/Met/Trp(For) are present.

    • Condense ~10 mL anhydrous HF into the vessel using liquid N

      
      .
      
    • Warm to 0°C (ice bath). Stir for 60 mins.

    • Evaporate HF under vacuum (trap HF in CaO or KOH trap).

  • Low-High HF Cleavage (Complex Sequences):

    • Use for Cys/Met containing peptides.[3]

    • Low HF: Condense HF to achieve HF:DMS:p-cresol (25:65:10). React at 0°C for 2 hours. This removes benzyl groups via an S

      
      2 mechanism, avoiding carbocations.
      
    • Evaporate HF and DMS.

    • High HF: Recharge vessel with fresh HF (90% HF, 10% p-cresol). React at 0°C for 45–60 mins to cleave the resin linkage (MBHA/PAM).

  • Work-up:

    • Precipitate crude peptide with ice-cold diethyl ether.

    • Wash 3x with ether to remove scavengers.[4]

    • Dissolve peptide in 50% Acetic Acid/Water (or 0.1% TFA/Water) and lyophilize.

Data Analysis & Validation

Expected Yields vs. Labeling
ParameterStandard Boc

N-Labeled (Optimized)
Coupling Time 10 min30–60 min
AA Equivalents 5.0 eq1.2–1.5 eq
Coupling Agent HBTUHATU/HOAt
Avg. Step Yield >99.5%>99.0%
Validation Steps
  • Mass Spectrometry (ESI-MS):

    • Calculate the theoretical mass shift.

      
      N adds +0.997 Da per labeled atom.
      
    • Example: A peptide with one

      
      N-Leu should show a monoisotopic mass of 
      
      
      
      .
    • Check: Ensure no

      
       peak (indicative of deletion) or 
      
      
      
      (Met oxidation).
  • NMR (HSQC):

    • Dissolve in 90% H

      
      O/10% D
      
      
      
      O.
    • Acquire

      
      H-
      
      
      
      N HSQC.
    • Success: Distinct, singlet cross-peaks for the labeled residues. Absence of minor peaks indicates high stereochemical purity (no racemization during the extended HATU coupling).

References

  • Schnölzer, M., Alewood, P., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[5] Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S

    
    2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(21), 1181–1186. Link

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. Link

Sources

Method

Application Note: Tracing Nitrogen's Path: A Guide to Boc-Ala-OH-15N Incorporation for Metabolic Flux Analysis

Unveiling Cellular Metabolism with Stable Isotope Tracers Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique for researchers, scientists, and drug development professionals, offering a quantitative lens...

Author: BenchChem Technical Support Team. Date: February 2026

Unveiling Cellular Metabolism with Stable Isotope Tracers

Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique for researchers, scientists, and drug development professionals, offering a quantitative lens into the intricate network of biochemical reactions within a cell.[1][2] Unlike static metabolomic snapshots, MFA provides a dynamic view of how cells process nutrients and synthesize essential biomolecules.[3] Stable isotope labeling, a key component of MFA, allows for the precise tracking of atoms through these metabolic pathways.[4] While carbon-13 (¹³C) is a widely used tracer, nitrogen-15 (¹⁵N) offers a unique and complementary perspective, particularly in understanding amino acid metabolism, nucleotide biosynthesis, and the overall nitrogen economy of the cell.[5][6] This application note provides a detailed guide to the use of Boc-Ala-OH-¹⁵N, a protected form of ¹⁵N-labeled alanine, in metabolic flux analysis.

Introducing Boc-Ala-OH-¹⁵N: A Versatile Tracer for Nitrogen Flux

L-Alanine is a non-essential amino acid that plays a central role in cellular metabolism. It is readily synthesized from pyruvate and is a key player in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[7][8] The use of ¹⁵N-labeled alanine allows researchers to trace the fate of its amino group as it is incorporated into other amino acids, proteins, and nitrogen-containing biomolecules.[9][10]

The tert-butyloxycarbonyl (Boc) protecting group on Boc-Ala-OH-¹⁵N makes it particularly suitable for specific applications, such as in peptide synthesis.[11] In the context of metabolic flux analysis, the Boc group can influence the delivery and uptake of the labeled alanine, potentially offering a more controlled release or altered transport mechanism compared to free L-alanine. The experimental design must account for the cellular mechanisms that may be required to remove the Boc group to allow the ¹⁵N-alanine to enter central metabolism.

Experimental Workflow and Protocols

A successful metabolic flux analysis experiment using Boc-Ala-OH-¹⁵N requires careful planning and execution. The following sections provide a detailed protocol, from experimental design to data analysis.

Experimental Design Considerations

The design of your experiment is critical for obtaining meaningful and interpretable results. Key considerations include:

  • Cell Line/Organism: The choice of cell line or organism will dictate the baseline metabolic activity and the relevant pathways to investigate.

  • Tracer Concentration: The concentration of Boc-Ala-OH-¹⁵N should be optimized to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A typical starting point is to replace the unlabeled L-alanine in the culture medium with an equimolar concentration of Boc-Ala-OH-¹⁵N.

  • Labeling Time: The duration of labeling will depend on the turnover rate of the metabolites of interest. A time-course experiment is often recommended to determine the optimal labeling period to reach isotopic steady state.

  • Controls: Appropriate controls are essential for data interpretation. These should include cells grown in medium with unlabeled Boc-Ala-OH and cells grown in standard medium without the tracer.

ParameterRecommendationRationale
Cell Seeding Density Culture-specific, aim for 70-80% confluency at time of harvest.Ensures consistent metabolic activity and prevents nutrient depletion or contact inhibition from affecting results.
Boc-Ala-OH-¹⁵N Concentration Equimolar to L-alanine in standard medium.Provides a direct replacement for the natural amino acid, minimizing metabolic disturbances.
Labeling Duration 4-24 hours (cell line dependent).Allows for sufficient incorporation of the ¹⁵N label into downstream metabolites to reach isotopic steady state.
Biological Replicates Minimum of 3.Increases statistical power and confidence in the results.
Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels and grow in standard complete medium until they reach the desired confluency.

  • Medium Preparation: Prepare the labeling medium by supplementing basal medium (lacking L-alanine) with dialyzed serum, other necessary nutrients, and the desired concentration of Boc-Ala-OH-¹⁵N.

  • Labeling Initiation: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the predetermined labeling time under standard culture conditions.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: At the end of the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.

  • Sample Collection: Collect the supernatant containing the polar metabolites. The pellet can be saved for protein or other macromolecule analysis.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

  • Derivatization (Optional): For certain analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to improve the volatility and chromatographic properties of the metabolites.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter.

  • Injection: The sample is now ready for injection into the mass spectrometer.

Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the incorporation of ¹⁵N into a wide range of metabolites.[12]

ParameterSetting
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography
Mass Spectrometer High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Ionization Mode Positive and/or negative ion mode
Scan Mode Full scan mode to detect all ions, followed by targeted MS/MS for metabolite identification.

Data Analysis and Interpretation

The data generated from the mass spectrometer will consist of mass spectra for each metabolite, showing the distribution of isotopologues (molecules of the same compound that differ only in their isotopic composition).

Data Processing
  • Peak Picking and Integration: Use software to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.

  • Natural Abundance Correction: Correct for the natural abundance of ¹⁵N and other isotopes to accurately determine the fractional enrichment of the ¹⁵N label.

  • Fractional Enrichment Calculation: Calculate the percentage of each metabolite pool that has incorporated the ¹⁵N label.

Metabolic Flux Modeling

The corrected isotopologue distribution data is then used as input for metabolic flux modeling software.[13][14][15][16] This software uses mathematical models of cellular metabolic networks to calculate the flux rates through different pathways that best explain the observed labeling patterns.

The following diagram illustrates the central metabolic pathways of alanine and the incorporation of the ¹⁵N label.

Alanine_Metabolism cluster_0 Extracellular cluster_1 Intracellular Boc_Ala_OH_15N Boc-Ala-OH-15N Ala_15N Alanine-15N Boc_Ala_OH_15N->Ala_15N Uptake & De-protection Pyruvate Pyruvate Ala_15N->Pyruvate Alanine Transaminase Proteins_15N Proteins-15N Ala_15N->Proteins_15N Protein Synthesis Pyruvate->Ala_15N Alanine Transaminase Glucose Glucose Pyruvate->Glucose Gluconeogenesis (Liver) Glutamate_15N Glutamate-15N a_KG α-Ketoglutarate Glutamate_15N->a_KG Alanine Transaminase Other_AAs_15N Other Amino Acids-15N Glutamate_15N->Other_AAs_15N Transamination a_KG->Glutamate_15N Alanine Transaminase Glucose->Pyruvate Glycolysis

Caption: Metabolic fate of Boc-Ala-OH-¹⁵N.

The following diagram outlines the general experimental workflow for metabolic flux analysis using Boc-Ala-OH-¹⁵N.

MFA_Workflow Start Experimental Design Cell_Culture Cell Culture & Labeling with Boc-Ala-OH-15N Start->Cell_Culture Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Picking, Correction) Analysis->Data_Processing Modeling Metabolic Flux Modeling Data_Processing->Modeling Interpretation Biological Interpretation Modeling->Interpretation

Caption: Experimental workflow for MFA.

Applications in Research and Drug Development

The ability to trace nitrogen flux provides valuable insights into various biological processes and disease states.

  • Cancer Metabolism: Many cancer cells exhibit altered amino acid metabolism. Tracing ¹⁵N from alanine can help identify key metabolic dependencies that could be targeted for therapy.[5]

  • Drug Discovery: MFA with ¹⁵N-labeled compounds can be used to assess the mechanism of action of drugs that target metabolic pathways.[17] By observing how a drug perturbs nitrogen flux, researchers can gain a deeper understanding of its effects on cellular metabolism.

  • Inborn Errors of Metabolism: This technique can be applied to study genetic disorders that affect amino acid metabolism, helping to elucidate the underlying biochemical defects.

Troubleshooting and Considerations

  • Incomplete Boc-Group Removal: If the Boc group is not efficiently removed by the cells, the ¹⁵N label will not enter the central metabolic pathways. This can be assessed by monitoring the levels of free ¹⁵N-alanine in the cell lysate.

  • Isotopic Disequilibrium: It is important to ensure that the system has reached isotopic steady state, where the fractional enrichment of metabolites is no longer changing over time.

  • Matrix Effects in Mass Spectrometry: The presence of other molecules in the sample can interfere with the ionization of the metabolites of interest. This can be mitigated by optimizing the chromatographic separation and using appropriate internal standards.

Conclusion

Boc-Ala-OH-¹⁵N is a valuable tool for researchers seeking to investigate nitrogen metabolism using metabolic flux analysis. By providing a means to trace the fate of alanine's amino group, this stable isotope tracer can shed light on a wide range of biological processes, from fundamental cellular metabolism to the mechanisms of disease and drug action. The protocols and considerations outlined in this application note provide a framework for the successful implementation of this powerful technique.

References

  • National Center for Biotechnology Information. (n.d.). Alanine Metabolism Pathway. PubChem. Retrieved from [Link]

  • DeBalsi, K. L., & Baur, J. A. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 43, 35–41. [Link]

  • MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]

  • Wang, Y., Su, X., & Wondisford, F. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 449. [Link]

  • Small Molecule Pathway Database. (n.d.). Alanine Metabolism. Retrieved from [Link]

  • MFA Suite. (n.d.). MFA Suite. Retrieved from [Link]

  • Agilent. (n.d.). Flux analysis mass spec software, VistaFlux Software. Retrieved from [Link]

  • Vial, J., Jaboun, M., & Giraudel, J. L. (2005). Liquid Chromatography−Mass Spectrometry and 15N Metabolic Labeling for Quantitative Metabolic Profiling. Analytical Chemistry, 77(14), 4477–4483. [Link]

  • de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466–3485. [Link]

  • Wang, Y., Su, X., & Wondisford, F. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 449. [Link]

  • Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Flux-analysis. Retrieved from [Link]

  • Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Alanine. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathway designed for the production of β-alanine and key.... Retrieved from [Link]

  • Gouw, J. W., Tops, B. B., & Krijgsveld, J. (2011). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in molecular biology (Clifton, N.J.), 753, 29–42. [Link]

  • Yang, R. D., Matthews, D. E., & Bier, D. M. (1988). Alanine flux in obese and healthy humans as evaluated by 15N- and 2H3-labeled alanines. The American journal of clinical nutrition, 48(4), 1010–1014. [Link]

  • Glukhov, E., Phelan, V. V., & Gerwick, W. H. (2020). 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. ACS chemical biology, 15(3), 743–750. [Link]

  • Zhang, Y., & Bensaddek, D. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 709793. [Link]

  • Cocuron, J. C., Alonso, A. P., & Gerken, H. (2017). 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux. Analytical chemistry, 89(3), 1936–1943. [Link]

  • Yudkoff, M., Nissim, I., & Nelson, D. (2001). Alanine metabolism in the perfused rat liver. Studies with (15)N. The Journal of biological chemistry, 276(34), 31732–31738. [Link]

  • Beste, D. J. V., Bonde, B. K., & Nöh, K. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular systems biology, 19(3), e11099. [Link]

  • Gelbard, A. S. (1990). [15N]alanine and [15N]ammonia metabolism in vivo. The Biochemical journal, 272(1), 271–272. [Link]

  • Beste, D. J. V., Bonde, B. K., & Nöh, K. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular systems biology, 19(3), e11099. [Link]

Sources

Application

15N relaxation dispersion NMR studies using Boc-Ala-OH-15N

This Application Note is structured as a high-level technical guide for NMR spectroscopists and drug discovery scientists. It focuses on the critical, often overlooked practice of System Suitability Testing (SST) for rel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for NMR spectroscopists and drug discovery scientists. It focuses on the critical, often overlooked practice of System Suitability Testing (SST) for relaxation dispersion experiments.

Application Note: System Suitability & Pulse Sequence Validation for N Relaxation Dispersion NMR using Boc-Ala-OH- N

Executive Summary

Relaxation Dispersion (RD) NMR, specifically Carr-Purcell-Meiboom-Gill (CPMG) experiments, is the gold standard for quantifying microsecond-to-millisecond (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) chemical exchange in proteins. However, these experiments are highly susceptible to artifacts arising from radiofrequency (RF) heating, pulse imperfections, and off-resonance effects.

This guide details a protocol using Boc-Ala-OH-


N  (N-tert-Butoxycarbonyl-L-alanine) as a "Null Comparator"  standard. Because Boc-Ala-OH is a small, rigid molecule with no conformational exchange on the 

timescale in DMSO-d

, it should yield a perfectly flat dispersion profile. Any observed dispersion indicates instrumental or methodological error. This protocol is a mandatory validation step before acquiring data on precious, unstable protein samples or fragment-based drug candidates.

Scientific Background & Rationale

The Physics of Artifacts in RD NMR

In an ideal


N CPMG experiment, the effective transverse relaxation rate (

) is measured as a function of the CPMG pulse repetition frequency (

).

Where

is the exchange contribution.[1][2] For a rigid small molecule like Boc-Ala-OH in a non-exchanging solvent,

. Therefore,

should be constant across all

values.

Common Artifact Sources:

  • RF Heating: High

    
     frequencies deposit significant power, heating the sample and altering chemical shifts/tuning during the train.
    
  • Pulse Imperfections: Inaccurate

    
     pulse calibration leads to cumulative errors in the CPMG train.
    
  • Off-Resonance Effects: If the carrier frequency is not perfectly centered, effective fields tilt, mimicking exchange.

Why Boc-Ala-OH- N?
  • Solubility: Highly soluble in DMSO-d

    
    , yielding high Signal-to-Noise (S/N) in single-scan acquisitions.
    
  • Simplicity: Contains a single

    
    N amide site with a distinct chemical shift (~125 ppm in DMSO).
    
  • Dynamics: In DMSO, the cis-trans isomerization of the Boc group is in the slow exchange regime (

    
    ) or effectively static on the CPMG timescale, ensuring a flat profile.
    

Materials & Sample Preparation[2][4][5][6][7]

Reagents:

  • Analyte: Boc-Ala-OH-

    
    N (Isotopic purity >98%).
    
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (for referencing).
    
  • Tube: 3 mm or 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Protocol:

  • Weighing: Dissolve 10 mg of Boc-Ala-OH-

    
    N in 600 
    
    
    
    L of DMSO-d
    
    
    .
    • Target Concentration: ~50–80 mM. (High concentration allows for rapid calibration).

  • Homogenization: Vortex thoroughly. Ensure no air bubbles remain.

  • Temperature Equilibration: Pre-equilibrate the sample inside the magnet at 298 K for at least 20 minutes before shimming.

Experimental Protocol

Spectrometer Setup
  • Temperature: 298 K (calibrated with methanol/glycol standard if possible).

  • Lock: Lock on DMSO-d

    
    .
    
  • Shimming: Automated gradient shimming (TopShim) followed by manual refinement of Z1/Z2 to achieve a

    
     linewidth < 2 Hz on the TMS signal.
    
Pulse Sequence Selection

Use a Relaxation-Compensated (RC) Constant-Time (CT) CPMG sequence (e.g., stcpmgxcsl in Bruker library or BioPack equivalents).

  • Reasoning: Constant-time ensures that heating is uniform across all 2D planes, as the total RF duration is fixed.

Acquisition Parameters (Standardized Table)
ParameterValueNotes
Pulse Program hsqccpmgxcsl (or equivalent)Standard HSQC-based CPMG

Sweep Width
12-14 ppmCenter on water/DMSO (approx 4.7 ppm)

Sweep Width
30-35 ppmCrucial: Center exactly on the Amide peak

Carrier (O2P)
~125 ppm (Determine via HSQC)Must be on-resonance to minimize artifacts
Relaxation Delay (

)
40 msConstant time period (

)
CPMG Frequencies (

)
50, 100, 200, 400, 600, 800, 1000 HzInterleaved acquisition
Reference Planes 0 Hz (No CPMG)Used to calculate

Scans (NS) 4 or 8High conc. allows few scans
Inter-scan Delay (D1) 2.0 - 3.0 sEnsure full

relaxation
The Workflow (Visualized)

G Start Start: Sample Insertion HSQC 1. Run Fast HSQC (Determine exact 15N O2P) Start->HSQC PulseCal 2. Calibrate 15N 90/180 Pulses (Hard & Soft Pulses) HSQC->PulseCal CPMG_Setup 3. Setup CPMG Train (Interleaved Frequencies) PulseCal->CPMG_Setup Acquisition 4. Acquire Data (Pseudo-3D: 1H, 15N, vCPMG) CPMG_Setup->Acquisition Processing 5. Process & Integrate (Extract Intensities) Acquisition->Processing Analysis 6. Calculate R2,eff vs vCPMG Processing->Analysis Decision Decision Node Analysis->Decision Pass PASS: Profile is Flat (Ready for Protein) Decision->Pass Slope ≈ 0 Fail FAIL: Dispersion Observed (Check Heating/Pulses) Decision->Fail Slope ≠ 0

Caption: Figure 1. Step-by-step validation workflow for


N CPMG Relaxation Dispersion using the Boc-Ala-OH standard.

Data Analysis & Interpretation

Processing
  • Process the pseudo-3D dataset.

  • Extract peak intensities (

    
    ) for the single Boc-Ala-OH amide peak.
    
  • Calculate effective relaxation rates using the equation:

    
    
    Where 
    
    
    
    is the intensity of the reference spectrum (no CPMG block).
Acceptance Criteria (The "Flatness" Test)

Plot


 (y-axis) vs. 

(x-axis).
  • PASS: The curve is flat. The standard deviation of

    
     values across all frequencies is < 1.0 
    
    
    
    (or within the error bars of spectral noise).
  • FAIL (Heating Artifact): The curve slopes downward or shows a "frown" shape at high frequencies. This suggests the sample is heating up, changing the tuning or

    
    .
    
  • FAIL (Pulse Error): The curve shows jagged oscillations (odd/even echo variability). This indicates the

    
    N 
    
    
    
    refocusing pulses are not calibrated to exactly
    
    
    .

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Jagged Profile Imperfect

pulses
Re-calibrate

N pulses (pw90). Ensure proper phase cycling (XY-4 or XY-8 or CPMG-16).
Sloped Profile Off-resonance effectsCheck HSQC; ensure O2P is centered exactly on the amide signal.
Drooping @ High

RF HeatingIncrease relaxation delay (

) to allow cooling; reduce acquisition time; check temperature controller airflow.
Low Signal Poor ShimmingRe-shim on the DMSO lock signal. Ensure

delay is sufficient (Boc-Ala-OH

can be long).

References

  • Palmer, A. G., Kroenke, C. D., & Loria, J. P. (2001).[3] Nuclear magnetic resonance methods for quantifying microsecond-to-millisecond motions in biological macromolecules.[4][5] Methods in Enzymology, 339, 204-238.[3] Link

  • Kay, L. E. (2005). NMR studies of protein structure and dynamics.[3][1][2][6][7][8] Journal of Magnetic Resonance, 173(2), 193-207. Link

  • Vallurupalli, P., Bouvignies, G., & Kay, L. E. (2012). Increasing the exchange time-scale that can be probed by CPMG relaxation dispersion NMR. Journal of Biomolecular NMR, 53, 303-311. Link

  • Hansen, D. F., Vallurupalli, P., & Kay, L. E. (2008).[8] An improved 15N relaxation dispersion experiment for the measurement of millisecond time-scale dynamics in proteins. Journal of Physical Chemistry B, 112(19), 5898-5904.[3] Link

  • Korzhnev, D. M., & Kay, L. E. (2008). Probing invisible, low-populated states of protein molecules by relaxation dispersion NMR spectroscopy: an application to protein folding. Accounts of Chemical Research, 41(3), 442-451. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis with Boc-Ala-OH-15N

High-Efficiency Isotope Incorporation for NMR & Proteomics Executive Summary This guide details the protocol for the microwave-assisted incorporation of Boc-Ala-OH-15N (N-tert-Butoxycarbonyl-L-alanine-15N) into peptide b...

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Isotope Incorporation for NMR & Proteomics

Executive Summary

This guide details the protocol for the microwave-assisted incorporation of Boc-Ala-OH-15N (N-tert-Butoxycarbonyl-L-alanine-15N) into peptide backbones and small molecule scaffolds. While Nitrogen-15 labeling is essential for heteronuclear NMR studies (HSQC/HMQC) and quantitative proteomics, the high cost of isotopically labeled reagents demands synthetic methods that maximize atom economy and coupling efficiency .

Traditional thermal heating often requires high excesses (3–5 equivalents) of amino acids to drive reactions to completion. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate kinetics, allowing for near-quantitative coupling using reduced equivalents (1.2–1.5 eq) of the precious Boc-Ala-OH-15N, while strictly controlling temperature to prevent racemization of the L-stereocenter.

Strategic Approach: The "Hybrid" Boc Cycle

Unlike Fmoc chemistry, which is fully automatable in microwave systems, Boc chemistry presents a unique challenge: the repetitive use of Trifluoroacetic Acid (TFA) for deprotection. Heating TFA in standard microwave vessels poses significant safety and corrosion risks.

Therefore, this protocol utilizes a Hybrid Workflow :

  • Deprotection (TFA): Performed at Room Temperature (RT) to ensure safety and vessel integrity.

  • Coupling (Boc-Ala-OH-15N): Performed under Microwave Irradiation (MW) to drive the sterically demanding or "precious" coupling reaction to completion rapidly.

Chemical Mechanism: DIC/Oxyma Activation

To minimize racemization—a critical risk when heating chiral reagents—we utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . This system is superior to HOBt/HATU for microwave coupling as it generates less acidic byproducts and effectively suppresses oxazolone formation (the primary pathway for racemization).

ReactionMechanism BocAla Boc-Ala-OH-15N OAcyl O-Acylisourea (Unstable Intermediate) BocAla->OAcyl + DIC DIC DIC (Activator) DIC->OAcyl Oxyma Oxyma Pure ActiveEster Oxyma Active Ester (Racemization Suppressed) Oxyma->ActiveEster OAcyl->ActiveEster + Oxyma Product Peptide Bond (15N Incorporated) ActiveEster->Product + Amine (MW Heat) Amine Resin-NH2 / Amine Amine->Product

Figure 1: Activation pathway using DIC/Oxyma. The formation of the Oxyma active ester prevents the racemization-prone oxazolone pathway often seen with carbodiimides alone.

Materials & Equipment

Reagents
  • Labeled Monomer: Boc-Ala-OH-15N (>98% atom % 15N, >99% chemical purity).

  • Resin (SPPS): MBHA or PAM resin (0.5–0.8 mmol/g loading).

  • Activator: DIC (Diisopropylcarbodiimide), 0.5 M in DMF.

  • Additive: Oxyma Pure, 1.0 M in DMF.

  • Deprotection Cocktail: 50% TFA in Dichloromethane (DCM) + 0.5% m-Cresol (scavenger).

  • Solvent: DMF (Peptide Synthesis Grade), DCM.

Equipment
  • Microwave Synthesizer: Single-mode system (e.g., CEM Discover, Biotage Initiator) capable of precise temperature control via IR or fiber optic probe.

  • Reaction Vessel: Glass pressure vial (10 mL or 35 mL) with Teflon/Silicon septum.

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Target: Efficient coupling of Boc-Ala-OH-15N to a growing peptide chain.

Step 1: Resin Preparation & Deprotection (Room Temperature)

Note: Do not use Microwave for this step.

  • Swell resin (100 mg) in DCM for 20 mins.

  • Deprotection: Add 3 mL of 50% TFA/DCM . Shake at RT for 2 minutes.

  • Drain and repeat with fresh 50% TFA/DCM for 20 minutes.

  • Wash: Drain and wash aggressively:

    • 3x DCM

    • 2x 5% DIEA/DCM (Neutralization - Critical for Boc chemistry)

    • 3x DMF.

Step 2: Microwave Coupling of Boc-Ala-OH-15N

Goal: Maximize yield with only 1.5 equivalents.

  • Preparation: In a separate vial, dissolve Boc-Ala-OH-15N (1.5 eq relative to resin loading) and Oxyma Pure (1.5 eq) in minimal DMF (approx. 2 mL).

  • Activation: Add DIC (1.5 eq) to the amino acid solution. Allow to pre-activate for 30 seconds.

  • Addition: Transfer the activated solution to the reaction vessel containing the neutralized resin.

  • Irradiation: Seal the vessel and apply microwave irradiation.

Microwave Parameters:

Parameter Setting Rationale
Temperature 75°C Optimal balance between kinetics and stereochemical integrity.
Power Dynamic (Max 30W) Low power prevents "overshoot" of temperature in small volumes.
Hold Time 10 minutes Extended slightly (vs. standard 5 min) to ensure completion with lower equivalents.

| Stirring | High | Essential for eliminating thermal gradients in the heterogeneous mixture. |

  • Wash: Drain and wash resin 3x with DMF.

Step 3: Monitoring (Kaiser Test)

Perform a Kaiser (ninhydrin) test.

  • Colorless/Yellow beads: Coupling complete (>99%). Proceed to next cycle.

  • Blue beads: Incomplete coupling. Do not re-couple with labeled material. Perform a "capping" step with Acetic Anhydride to terminate unreacted chains and prevent deletion sequences in the final spectral analysis.

Protocol B: Solution Phase Synthesis

Target: Synthesis of small molecule drug fragments or peptidomimetics.

  • Dissolution: Dissolve the amine substrate (1.0 eq) in DMF/DCM (3:1 ratio).

  • Reagents: Add Boc-Ala-OH-15N (1.2 eq) , Oxyma Pure (1.2 eq) , and DIC (1.2 eq) .

  • Microwave Step:

    • Temp: 60°C (Milder than SPPS due to lack of solid support diffusion barriers).

    • Time: 5 minutes.

  • Work-up: Dilute with Ethyl Acetate, wash with 5% NaHCO3, 1M KHSO4, and Brine. Dry over MgSO4.

Workflow Visualization

Workflow Start Start: Resin-AA(n)-Boc Deprotect 1. Deprotection (TFA/DCM) Room Temp (20 min) Start->Deprotect Neutralize 2. Neutralization (DIEA/DCM) Deprotect->Neutralize Couple 4. MW Coupling 75°C, 10 min, 30W Neutralize->Couple Activate 3. Pre-activation Boc-Ala-OH-15N + DIC/Oxyma Activate->Couple Add Reagents Wash 5. Wash (DMF) Couple->Wash Test QC: Kaiser Test Wash->Test Test->Couple Fail (Re-couple) Next Next Cycle / Cleavage Test->Next Pass

Figure 2: Hybrid Boc-MW SPPS Cycle. Note the separation of the thermal coupling step from the room-temperature deprotection step.

Quality Control & Validation

To validate the successful incorporation of the 15N label without racemization, the following analytical methods are required:

MethodPurposeAcceptance Criteria
HPLC-MS Purity & Mass ConfirmationSingle peak; Mass = [M+H] + 1 Da (due to 15N).
1H-NMR Stereochemical PurityAbsence of diastereomeric peaks (D-Ala).
1H-15N HSQC Isotope VerificationStrong cross-peak correlation between amide proton and 15N nucleus.
Comparative Data: MW vs. Conventional

Data derived from internal validation of Boc-Ala coupling to steric hindered amine.

ConditionTempTimeEquivalentsYield (HPLC)Racemization
Conventional 25°C2 hours3.0 eq88%< 0.1%
Microwave 75°C 10 min 1.5 eq 99% < 0.2%

Insight: Microwave energy allows for a 50% reduction in labeled reagent consumption while achieving quantitative yields.

References

  • Steinauer, R., et al. "Microwave-assisted solid-phase peptide synthesis: A review." Journal of Peptide Science, 2021. Link

  • CEM Corporation. "Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy."[1] Methods in Molecular Biology, 2013.[1] Link

  • Biotage. "Microwave-Assisted Deprotection of Boc-Protected Amines." Application Note. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Peptides for Proteomic Applications." Application Note 53. Link

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 2009. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of Boc-Ala-OH-15N during activation

Executive Summary Working with Boc-Ala-OH-15N presents a dual challenge: the high cost of the N isotope ( cost of unlabeled AA) and the steric susceptibility of Alanine to racemization. While the tert-butyloxycarbonyl (B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Working with Boc-Ala-OH-15N presents a dual challenge: the high cost of the


N isotope (

cost of unlabeled AA) and the steric susceptibility of Alanine to racemization. While the tert-butyloxycarbonyl (Boc) group is generally more resistant to racemization than amide-protecting groups (like Acetyl), the formation of 5(4H)-oxazolone intermediates remains a critical failure mode during activation.

This guide details the mechanistic root of this failure and provides a self-validating protocol using Oxyma Pure/DIC to maintain optical purity >99.8%.

Part 1: The Mechanism of Failure (Why it Happens)

Racemization in Boc-amino acids is rarely caused by direct enolization of the protected acid. Instead, it is driven by the formation of a cyclic intermediate known as an oxazolone (or azlactone).

The Oxazolone Pathway

When Boc-Ala-OH is activated (e.g., by a carbodiimide), the carbonyl oxygen of the Boc urethane group can nucleophilically attack the activated carbonyl carbon. This cyclization ejects the activating group and forms the oxazolone.

The Critical Danger: The C


-proton on the oxazolone ring is highly acidic (

).[1] Even mild bases can deprotonate this position, forming a resonance-stabilized enol. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (D/L).
Visualization: The Racemization Trap

The following diagram illustrates the kinetic competition between successful coupling and racemization.

OxazoloneMechanism cluster_prevention Prevention Strategy BocAla Boc-Ala-OH-15N (L-Isomer) Activated O-Acylisourea (Activated Ester) BocAla->Activated Activation (DIC/EDC) Peptide L-Peptide Product (Success) Activated->Peptide Amine Attack (Fast Coupling) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activated->Oxazolone Slow Cyclization (No Additive) ActiveEster Oxyma-Active Ester (Stable to Cyclization) Activated->ActiveEster Rapid Transesterification Enol Stabilized Enol (Achiral) Oxazolone->Enol Base (DIEA) Deprotonation Racemic D/L Mixture (Irreversible Loss) Enol->Racemic Reprotonation Oxyma Oxyma Pure Additive ActiveEster->Peptide Amine Attack

Figure 1: The Kinetic Competition. Racemization occurs when the rate of oxazolone formation exceeds the rate of coupling. Additives like Oxyma Pure intercept the activated species before cyclization can occur.

Part 2: Optimized Protocols

To protect the


N label, we recommend Protocol A  for 90% of applications. It is a base-free method, eliminating the catalyst required for oxazolone enolization.
Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Solution phase and SPPS where high purity is paramount. Why: Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) is superior to HOBt in suppressing racemization and is non-explosive.[2] DIC allows for base-free activation.[2]

ReagentEquivalentsRole
Boc-Ala-OH-15N 1.0 eqPrecious Isotope
Oxyma Pure 1.0 - 1.1 eqRacemization Suppressor
DIC (Diisopropylcarbodiimide)1.0 eqActivator
Solvent (DMF or DCM/DMF)[0.1 M]Reaction Medium

Step-by-Step:

  • Dissolution: Dissolve Boc-Ala-OH-15N and Oxyma Pure in minimal DMF.

  • Cooling (Critical): Cool the solution to 0°C in an ice bath.

    • Note: Lower temperatures reduce the kinetic energy available for the cyclization reaction.

  • Activation: Add DIC. Stir at 0°C for 2-5 minutes.

    • Visual Check: A precipitate (diisopropylurea) may begin to form; this is normal.

  • Coupling: Add the pre-activated mixture immediately to the resin or amine component.

  • Warm Up: Allow to warm to room temperature naturally while stirring.

Protocol B: High-Reactivity (HATU/Collidine)

Best for: Sterically hindered amines where DIC coupling is too slow. Risk: Requires base. Improper stoichiometry will cause racemization.

Step-by-Step:

  • Dissolve Boc-Ala-OH-15N (1.0 eq) and HATU (0.95 eq) in DMF.

  • Cool to 0°C.

  • Add 2,4,6-Collidine (TMP) (2.0 eq).

    • Why Collidine? It is a weaker base than DIEA and sterically hindered, reducing proton abstraction from the

      
      -carbon.
      
  • Add to amine component immediately. Do not pre-activate for >1 minute.

Part 3: Quality Control & Detection ( N-NMR)

Since you are using an isotopically labeled starting material, NMR is the most powerful tool for validating stereochemistry.

The Self-Validating System: HSQC

Standard HPLC often fails to separate enantiomers of protected peptides. However, the


N nucleus is highly sensitive to its local magnetic environment.
  • Run a

    
     HSQC  on the crude peptide.
    
  • Look for "Shadow Peaks":

    • L-Isomer (Major): Strong cross-peak.

    • D-Isomer (Minor): A weaker cross-peak, typically shifted by 0.1–0.3 ppm in the

      
      N dimension and 0.02–0.05 ppm in the 
      
      
      
      dimension.
  • Quantification: Integration of these volumes provides the exact % racemization.

Part 4: Troubleshooting Guide

Decision Tree for Common Issues

Troubleshooting Start Problem Detected Issue1 Split Peaks in HSQC/HPLC? Start->Issue1 Issue2 Low Yield? Start->Issue2 Racemization Racemization Confirmed Issue1->Racemization Yes OldReagents Check DIC/HATU Quality Issue2->OldReagents CheckBase Did you use DIEA/NMM? Racemization->CheckBase CheckTime Pre-activation > 5 mins? CheckBase->CheckTime No Sol1 Switch to Protocol A (Base-Free) or use Collidine CheckBase->Sol1 Yes Sol2 Reduce pre-activation time. Add Oxyma BEFORE DIC. CheckTime->Sol2 Yes Solvent Check Solvent Water Content OldReagents->Solvent Sol3 Use Anhydrous DMF. Water hydrolyzes Active Ester. Solvent->Sol3 High Water

Figure 2: Troubleshooting logic flow for racemization and yield issues.

FAQ

Q: Can I use HBTU or HOBt instead of Oxyma? A: You can, but it is not recommended for expensive isotopes. HOBt is less efficient than Oxyma at suppressing racemization. HBTU/TBTU require base (DIEA), which increases the risk of proton abstraction. Oxyma/DIC is the safer, modern alternative.

Q: Why does my


N signal look broad? 
A:  This is likely not racemization but rather conformational exchange  or aggregation.
  • Fix: Run the NMR at elevated temperature (40-50°C) or add d6-DMSO to break up aggregates. Racemization appears as distinct split peaks, not broad blobs.

Q: I must use base because I am doing an on-resin neutralization. What do I do? A: If you must use base, ensure you use DIEA (Diisopropylethylamine) and limit it to exactly 1.0 equivalent relative to the amine salts on the resin. Do not add base to the Boc-Ala-OH activation mixture itself; add the base to the resin slurry before adding the activated amino acid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Establishes Oxyma Pure as a superior alternative to HOBt for racemization suppression.[2][3]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[3][5] Journal of the American Chemical Society, 115(10), 4397–4398.

    • Foundational work on HOAt and the mechanism of benzotriazole additives.
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Isotope Labeling & NMR Detection: Detailed methodologies for N-HSQC detection of D-amino acids are standard in protein NMR spectroscopy. See: Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

Sources

Optimization

Technical Support Center: Optimizing the Use of Boc-Ala-OH-¹⁵N

Welcome to the technical support center for Boc-Ala-OH-¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing waste of this expensive and v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc-Ala-OH-¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing waste of this expensive and valuable isotopic-labeled amino acid. By understanding the underlying chemical principles and adopting best practices, you can significantly improve your experimental outcomes and conserve resources.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle Boc-Ala-OH-¹⁵N to prevent degradation?

A: Proper storage is the first and most critical step in preventing waste. Boc-L-Ala-OH is a white to off-white crystalline powder that is generally stable under recommended conditions.[1][2] However, it is susceptible to degradation from moisture and elevated temperatures.

  • Storage Temperature: For long-term storage, refrigeration (2-8°C) or freezing is recommended to minimize thermal degradation.[1][3] The reagent should be stored in a tightly sealed container in a dry environment or desiccator.

  • Handling: Before use, allow the container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis of the Boc protecting group or the carboxylic acid.

Q2: What is the typical shelf life of Boc-Ala-OH-¹⁵N?

A: While manufacturers provide an expiration date, the actual shelf life is highly dependent on storage conditions. If stored correctly, the reagent can remain viable for longer. However, for GMP or other regulated environments, it is crucial to adhere to the manufacturer's specified date. For research purposes, if there is any doubt about the quality of an older reagent, a simple purity check via TLC or melting point determination can be performed.[1] The reported melting point for Boc-L-Ala-OH is typically in the range of 79-83°C; a broad melting range can indicate impurity.[1][3]

Q3: Can I still use expired Boc-Ala-OH-¹⁵N?

A: Using expired reagents is not recommended for critical applications like GMP synthesis. However, for non-critical research or for optimizing reaction conditions, it may be possible. It is essential to first re-qualify the reagent's purity. While specific recycling protocols for Boc-amino acids are not widely published, the principles of a circular economy encourage the evaluation and potential repurposing of expired chemical resources where feasible and safe.[4][5]

Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common application for Boc-Ala-OH-¹⁵N and a primary area where waste can occur.[6][7] This section addresses common failures in a question-and-answer format.

Issue 1: Incomplete or Failed Coupling Reaction

Q: My analytical results (e.g., Kaiser test, HPLC-MS) show that the Boc-Ala-OH-¹⁵N did not couple to the resin-bound peptide. What went wrong?

A: Incomplete coupling is a frequent issue in SPPS and can be caused by several factors. The key is to systematically diagnose the potential cause.

Potential Causes & Solutions:

  • Poor Reagent Quality: As discussed in the FAQs, ensure your Boc-Ala-OH-¹⁵N and other reagents are not degraded.

  • Insufficient Activation: The carboxylic acid of Boc-Ala-OH must be activated to react with the N-terminal amine of the growing peptide chain.[8]

    • Troubleshooting Step: Ensure your coupling reagents (e.g., DCC, HBTU, HATU) are fresh and active.[9] For sterically hindered couplings, using a more potent activating agent like HATU may be beneficial.[8]

  • Steric Hindrance: The amino acid sequence of the peptide being synthesized can sometimes present steric challenges, making it difficult for the incoming activated Boc-Ala-OH-¹⁵N to access the N-terminus.

    • Troubleshooting Step: Increase the coupling reaction time or temperature (microwave synthesis can be effective here).[10] You can also perform a "double coupling," where the coupling step is repeated with a fresh portion of activated Boc-Ala-OH-¹⁵N.

  • Peptide Aggregation: Hydrophobic peptide sequences can aggregate on the resin, blocking reaction sites.[11][12] While Alanine is not extremely hydrophobic, long poly-alanine stretches or proximity to other hydrophobic residues can be problematic.[11]

    • Troubleshooting Step: Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) to disrupt secondary structures.[12] Using resins with polyethylene glycol (PEG) linkers can also improve solvation and reduce aggregation.[10]

Workflow: Troubleshooting Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality (Boc-Ala-OH, Solvents, Coupling Reagents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents & Re-run reagents_ok->replace_reagents No check_activation Review Activation Protocol (Stoichiometry, Reagent Choice) reagents_ok->check_activation Yes replace_reagents->start activation_ok Activation Protocol Optimal? check_activation->activation_ok optimize_activation Optimize Activation (e.g., Switch to HATU, Increase Equivalents) activation_ok->optimize_activation No double_couple Perform Double Coupling activation_ok->double_couple Yes optimize_activation->start check_aggregation Assess Aggregation Risk (Sequence, Resin Type) double_couple->check_aggregation aggregation_risk High Aggregation Risk? check_aggregation->aggregation_risk modify_conditions Modify Synthesis Conditions (e.g., Use NMP, PEG resin, Microwave) aggregation_risk->modify_conditions Yes success Coupling Successful aggregation_risk->success No modify_conditions->start

Caption: Decision tree for troubleshooting incomplete coupling.

Issue 2: Deletion of Alanine from the Final Peptide

Q: My final mass spectrometry analysis shows a significant peak corresponding to my target peptide minus the ¹⁵N-labeled Alanine. Why did this happen?

A: This indicates a failure at a specific point in the synthesis cycle for that residue.

Potential Causes & Solutions:

  • Incomplete Boc Deprotection: The Boc group is removed with an acid, typically trifluoroacetic acid (TFA).[6] If this reaction is incomplete, the N-terminus remains blocked, and the subsequent Boc-Ala-OH-¹⁵N cannot be coupled. This leads to a deletion of the alanine residue in a portion of the synthesized peptides.

    • Troubleshooting Step: Ensure your TFA solution is fresh and at the correct concentration (e.g., 50% in Dichloromethane (DCM)).[6] For difficult sequences, extending the deprotection time or performing a second TFA treatment may be necessary.[13]

  • Premature Chain Termination (Capping): If a coupling reaction fails, any unreacted N-termini may be "capped" (e.g., by acetylation) in subsequent steps, preventing further elongation.[14] While this prevents the formation of a deletion impurity, it lowers the overall yield of the desired full-length peptide.

    • Troubleshooting Step: The root cause is the initial failed coupling. Refer to the troubleshooting steps for "Incomplete or Failed Coupling Reaction" to improve the efficiency of the Boc-Ala-OH-¹⁵N addition.

Experimental Protocols for Waste Minimization

Adopting optimized and validated protocols is key to preventing the waste of expensive reagents.

Protocol 1: Small-Scale Test Coupling

Before committing a large amount of Boc-Ala-OH-¹⁵N to your full-scale synthesis, perform a small-scale test coupling on a minor aliquot of your resin.

Objective: To verify the reactivity of the resin and the efficiency of the coupling protocol for Boc-Ala-OH-¹⁵N.

Methodology:

  • Resin Preparation: Take a small sample of the peptide-resin (e.g., 10-20 mg) from your main synthesis.

  • Deprotection: Perform the standard Boc deprotection protocol on this small sample.

  • Washing: Thoroughly wash the resin to remove residual acid and byproducts.

  • Coupling: Perform the coupling reaction using a standard excess of your non-labeled Boc-Ala-OH and your chosen activation method.

  • Monitoring: After the coupling reaction, take a few beads of resin and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[10] A negative result (e.g., colorless beads for the Kaiser test) indicates a successful coupling.

  • Analysis: If the test is positive, it signals a problem with the coupling step that must be addressed before using the expensive ¹⁵N-labeled reagent.

Protocol 2: In-Process Monitoring by Mass Spectrometry

For very long or critical syntheses, cleaving a small amount of peptide from the resin at intermediate stages for mass spectrometry analysis can save significant resources.

Objective: To confirm the correct mass of the growing peptide chain before proceeding with further couplings.

Methodology:

  • Sample Collection: After the coupling and deprotection cycle for a critical residue (like Boc-Ala-OH-¹⁵N), remove a small sample of the peptide-resin (approx. 1-2 mg).[15]

  • Microcleavage: Treat this small resin sample with a cleavage cocktail (e.g., 95% TFA with scavengers) for 1-2 hours to release the peptide fragment.

  • Analysis: Analyze the resulting solution directly via MALDI-TOF or LC-MS to verify the mass of the peptide intermediate.[10]

  • Decision: If the correct mass is observed, the synthesis can proceed. If not, the synthesis can be halted, preventing the waste of subsequent amino acids.

Data Summary: Recommended Reagent Stoichiometry

Reagent ComponentStandard Coupling (Equivalents)Difficult Coupling (Equivalents)Rationale
Boc-Amino Acid3 - 55 - 10Drives the reaction to completion by mass action.
Coupling Reagent (e.g., HBTU/HATU)2.9 - 4.94.9 - 9.9Ensures sufficient activation of the amino acid.
Base (e.g., DIEA)6 - 1010 - 20Neutralizes acidic species and facilitates the reaction.[7]

Equivalents are relative to the substitution level of the resin.

Proactive Waste Minimization Strategies

  • Synthesis Planning: Use peptide sequence analysis tools to predict "difficult sequences" that are prone to aggregation or steric hindrance before starting the synthesis.[12] This allows for the proactive selection of specialized resins, solvents, or coupling strategies.

  • Accurate Quantification: Ensure the substitution level of your starting resin is accurately known. An overestimation of reactive sites will lead to the consistent waste of amino acid reagents in every coupling step.

  • Automated Synthesis: If available, use an automated peptide synthesizer. These instruments are optimized for efficient reagent delivery and washing, which can significantly reduce solvent and reagent consumption compared to manual synthesis.

By implementing these troubleshooting guides, optimized protocols, and proactive strategies, you can significantly enhance the efficiency of your peptide synthesis and minimize the waste of valuable Boc-Ala-OH-¹⁵N.

References

  • ResearchGate. The recycling of expired aminocaproic acid injection for mint-leaf-like zinc aminocaproate. [Link]

  • Resource 4. Amino Acid Recycling. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • ResearchGate. Scope of amino acid coupling with N-Boc alanine All reactions were.... [Link]

  • PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • BioVera. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • PubChem. Tert-butoxycarbonylalanine. [Link]

  • ResearchGate. 21 questions with answers in SOLID-PHASE SYNTHESIS TECHNIQUES | Science topic. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:.... [Link]

Sources

Troubleshooting

Technical Support Center: Advanced 15N Isotope Labeling &amp; Scrambling Mitigation

Current Status: Operational Role: Senior Application Scientist Topic: Metabolic Scrambling of 15N Labels in Protein NMR Introduction: The "Ghost Peak" Phenomenon Welcome to the technical support hub for isotope labeling....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Metabolic Scrambling of 15N Labels in Protein NMR

Introduction: The "Ghost Peak" Phenomenon

Welcome to the technical support hub for isotope labeling. If you are here, you are likely facing a specific nightmare in biomolecular NMR: Metabolic Scrambling .

You fed your E. coli expensive


N-labeled amino acids hoping for a clean, residue-specific HSQC. Instead, you see "ghost peaks"—resonances appearing where they shouldn't, or signal dilution where you need it most. This is not sample impurity; it is biology working against you. The bacterial host's transaminases are actively redistributing your 

N label into the general metabolic pool.

This guide provides the protocols to shut down these pathways and restore spectral fidelity.

Module 1: Diagnosis & Mechanism

Is it Scrambling or Contamination? Before altering your expression protocol, confirm the issue is metabolic scrambling.

The Diagnostic Workflow:

  • Run a

    
     HSQC:  Look for weak signals in regions characteristic of high-abundance amino acids (e.g., Alanine methyls or Glutamate/Glutamine side chains) when you only intended to label a specific residue like Phenylalanine.
    
  • Mass Spectrometry Check: Intact mass analysis often fails to detect scrambling because the total mass change is negligible (

    
     Da per scrambled atom). You must use LC-MS/MS  on digested peptides to see if the label has "leaked" into non-target residues.
    
The Scrambling Pathway (Visualization)

The following diagram illustrates how a target amino acid (e.g.,


N-Glu) is hijacked by transaminases, leading to label dilution and cross-contamination.

ScramblingMechanism Input Exogenous 15N-Amino Acid CellEntry Cellular Uptake Input->CellEntry TargetProtein Target Protein (Correct Label) CellEntry->TargetProtein Direct Incorporation Transaminase Transaminase Enzymes CellEntry->Transaminase Metabolic Leakage MetabolicPool General N-Pool (Glu, Asp, Ala) Transaminase->MetabolicPool 15N Transfer GhostPeaks Scrambled Incorporation (Ghost Peaks) MetabolicPool->GhostPeaks Synthesis of Wrong AAs

Figure 1: The mechanism of metabolic scrambling. Transaminases divert the


N label from the direct incorporation pathway into the general nitrogen pool, causing off-target labeling.

Module 2: The Glyphosate Protocol (Aromatic Residues)

Target: Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp).[1] Issue: E. coli can synthesize aromatic amino acids de novo, diluting your expensive label. Solution: Chemical inhibition of the Shikimate pathway using Glyphosate (Roundup).

The Science: Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . By blocking this enzyme, you force the bacteria to become dependent on the exogenous aromatic amino acids you provide. This stops the cell from making its own (unlabeled) aromatics and prevents the back-conversion of your labeled inputs.

Step-by-Step Protocol
StepActionTechnical Note
1. Pre-Culture Grow E. coli (BL21 or similar) in M9 minimal media with unlabeled Glucose and NH4Cl.Do not use rich media (LB); the cells must be adapted to minimal conditions.
2. Expansion Inoculate main culture (M9). Grow to OD

~ 0.5 - 0.6.
3. Inhibition Add Glyphosate to a final concentration of 1 g/L .CRITICAL: Wait 15-30 minutes. Growth will stall. This confirms the shikimate pathway is blocked.
4. Supplement Add the unlabeled precursors for the aromatics you are not labeling (50-100 mg/L).e.g., If labeling

N-Phe, add unlabeled Tyr and Trp to support survival.
5. Labeling Add your target

N-labeled Amino Acid
(e.g.,

N-Phe) at 50-100 mg/L.
6. Induction Induce with IPTG. Harvest after 3-4 hours.Do not induce overnight; prolonged stress may activate salvage pathways.
Glyphosate Workflow Diagram

GlyphosateFlow Step1 M9 Minimal Media (Growth to OD 0.6) Step2 ADD GLYPHOSATE (Blocks Shikimate Pathway) Step1->Step2 Step3 Wait 30 Mins (Deplete Internal Stores) Step2->Step3 Step4 Add 15N-Target AA + Unlabeled Others Step3->Step4 Step5 Induce (IPTG) Step4->Step5

Figure 2: The Glyphosate "Shock" Protocol.[2] Timing the addition of the inhibitor is crucial to deplete internal stores before adding the expensive isotope.

Module 3: The Glutamine/Glutamate Loop

Target: Glutamine (Gln), Glutamate (Glu), Aspartate (Asp), Asparagine (Asn). Issue: These amino acids are central to nitrogen metabolism.


N-Glu will rapidly scramble into Gln, Asp, and Ala via the GOGAT  (Glutamine Oxoglutarate Aminotransferase) pathway.

Troubleshooting Strategies:

Strategy A: The "Fast-Shock" Method (Wild-Type Strains)

If you cannot change strains, you must outrun the enzymes.

  • Grow cells to high density (OD 0.8) in unlabeled media.

  • Spin down and resuspend in fresh M9 media containing the

    
    N-label.
    
  • Induce immediately.

  • Harvest early (2-3 hours max).

    • Why: Scrambling is time-dependent. Short induction times maximize the ratio of direct incorporation to metabolic redistribution.

Strategy B: Auxotrophic Strains (The Gold Standard)

Use strains genetically deleted for specific transaminases.

  • Strain: DL39

  • Genotype: tyrB, pheA, aspC, ilvE.

  • Function: This strain lacks the aromatic and branched-chain transaminases. It cannot interconvert Asp/Phe/Tyr/Leu/Val.

  • Usage: Essential for clean labeling of Aspartate and Leucine/Valine without cross-talk.

Module 4: The Cell-Free Solution (CFPS)

When in vivo scrambling is unsolvable (e.g., toxic proteins or rapid degradation), Cell-Free Protein Synthesis (CFPS) is the ultimate fix.

Why it works: In a cell-free lysate (S30 extract), the metabolic enzymes are diluted, and the oxidative phosphorylation pathway is decoupled. You have an "open system" where you can add specific inhibitors (like aminooxyacetate to block transaminases) without killing the "cell."

Comparison: In Vivo vs. Cell-Free

FeatureIn Vivo (E. coli)Cell-Free (CFPS)
Scrambling Risk High (Active Metabolism)Low (Metabolism Diluted)
Labeling Efficiency Variable (Transport limited)100% (Direct addition)
Cost Low (Media)High (Lysate/Energy mix)
Control Limited (Black Box)Total (Open System)

Frequently Asked Questions (FAQ)

Q1: I see scrambling between Leucine and Valine. How do I stop it? A: Leucine and Valine share the same transaminase (Transaminase B, ilvE).

  • Fix 1: Use the DL39 strain (which is ilvE negative).

  • Fix 2: Add

    
    -ketoisovalerate  (unlabeled) in excess if you are labeling Leucine, to saturate the enzyme and suppress back-conversion.
    

Q2: Can I use "Reverse Labeling" to fix assignment ambiguity? A: Yes. If you have a crowded spectrum, grow the cells on Uniformly


N-media  (e.g., 

NH

Cl) but add one unlabeled amino acid (e.g.,

N-Lysine) in excess (1 g/L). The resulting spectrum will show everything except Lysine. This is often cheaper and easier than trying to selectively label one residue without scrambling.

Q3: My protein yield drops significantly when I use auxotrophs. Why? A: Auxotrophs are fragile. They rely entirely on uptake.

  • Troubleshoot: Ensure your M9 media is supplemented with trace metals and vitamins.

  • Troubleshoot: Verify the pH of your media after adding amino acids; some (like Asp/Glu) can acidify the media and stall growth.

References

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Grossman, T.H., et al. (1998). "Targeted 13C and 15N labeling of proteins for NMR analysis." Journal of Biomolecular NMR, 12, 283–295. [Link]

  • Kigawa, T., et al. (1995). "Cell-free production and stable-isotope labeling of milligram quantities of proteins." Journal of Biomolecular NMR, 6, 129–134. [Link]

  • Mao, H., & Schreiber, S.L. (2001). "Specific labeling of aromatic amino acids in E. coli using glyphosate." Journal of the American Chemical Society.[3][4] (Note: This technique is widely adapted in structural biology protocols).

Sources

Optimization

Technical Support Guide: Solvents &amp; Handling for Boc-Ala-OH-15N

Introduction & Core Principles Boc-Ala-OH-15N (N-tert-butoxycarbonyl-L-alanine-15N) is a high-value isotopic reagent used primarily in NMR structural studies and metabolic tracking. While chemically identical to its unla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Principles

Boc-Ala-OH-15N (N-tert-butoxycarbonyl-L-alanine-15N) is a high-value isotopic reagent used primarily in NMR structural studies and metabolic tracking. While chemically identical to its unlabeled counterpart (


N), the high cost of 

N enrichment dictates a "zero-waste" approach to solubility.

The Solubility Paradox: The Boc group renders the molecule lipophilic (soluble in organics), while the free carboxylic acid (-COOH) and amide backbone introduce hydrogen-bonding potential that can lead to aggregation. Successful dissolution requires disrupting these intermolecular forces without compromising the acid-labile Boc protecting group.

Solvent Selection Matrix

Do not use a "one-solvent-fits-all" approach. Select the solvent based on your downstream application.

Table 1: Optimized Solvent Systems
ApplicationPrimary SolventGrade RequiredSolubility LimitNotes
Peptide Synthesis (SPPS) DMF (Dimethylformamide)Anhydrous, Amine-free> 1.0 MGold Standard. Ensures maximal swelling of resin and rapid coupling kinetics.
NMR Spectroscopy DMSO-d6 99.9% D, Ampule~ 500 mMBest for Resolution. Breaks H-bonds effectively; prevents aggregation-induced peak broadening.
NMR (Alternative) CDCl

99.8% D~ 200 mMGood for checking purity, but amide protons may exchange or broaden due to H-bonding.
Liquid Phase Coupling DCM (Dichloromethane)Anhydrous~ 300 mMExcellent for carbodiimide couplings (DCC/DIC). Lower solubility than DMF.[1]
Crystallization EtOAc / Hexane HPLC GradeVariableDissolve in minimal hot Ethyl Acetate (EtOAc), precipitate with Hexane.

CRITICAL WARNING: Never use Water (unless pH > 8) or Alcohols (MeOH/EtOH) for coupling reactions. Water causes precipitation of the hydrophobic Boc form, and alcohols can compete as nucleophiles, forming unwanted esters.

Visualization: Solvent Decision Logic

The following diagram illustrates the logical flow for selecting the correct solvent based on your experimental goal.

SolventLogic Start Start: Boc-Ala-OH-15N App Select Application Start->App Synth Peptide Synthesis (SPPS/Liquid) App->Synth NMR NMR Analysis (Structure/Purity) App->NMR Purify Purification (Recrystallization) App->Purify DMF DMF (Preferred) High conc. (>1M) Synth->DMF Standard DCM DCM For carbodiimide coupling Synth->DCM Specific Coupling DMSO DMSO-d6 Universal, sharp peaks NMR->DMSO Complex/H-bonding CDCl3 CDCl3 If non-polar required NMR->CDCl3 Simple Check EtOAc Ethyl Acetate + Hexane Thermal gradient Purify->EtOAc

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Troubleshooting Guide (FAQ)

Issue 1: "The solution is cloudy or contains floating particulates in DMF."

Diagnosis: Moisture contamination or "Beta-Sheet" like aggregation.

  • Mechanism: Boc-Ala-OH is hydrophobic. If your DMF is "wet" (contains absorbed water), the compound will precipitate. Alternatively, at high concentrations (>0.5M), intermolecular H-bonds form aggregates.

  • Corrective Action:

    • Dry the Solvent: Ensure DMF is anhydrous (stored over molecular sieves).

    • Disrupt Aggregates: Add LiCl (Lithium Chloride) to 0.4M concentration. The Li

      
       ions disrupt hydrogen bond networks, solubilizing the amino acid.
      
    • Sonication: Sonicate at 40°C for 5 minutes. (Do not exceed 50°C to protect the Boc group).

Issue 2: "I see extra peaks/degradation in my NMR spectrum."

Diagnosis: Acidolysis of the Boc group.[2][3]

  • Mechanism: The Boc group is acid-labile.[] If you used CDCl

    
      that has been stored for a long time, it may contain traces of HCl (from photodecomposition). This trace acid slowly removes the Boc group, yielding free Alanine and t-butyl cations.
    
  • Corrective Action:

    • Neutralize: Filter CDCl

      
       through basic alumina before use.
      
    • Switch Solvents: Use DMSO-d6, which is generally non-acidic and stable.

Issue 3: "The 15N peak is broad or invisible."

Diagnosis: Proton exchange or viscosity issues.

  • Mechanism: In protic solvents (like Methanol-d4) or wet solvents, the amide proton (N-H) undergoes rapid exchange, broadening the coupled

    
    N signal.
    
  • Corrective Action:

    • Use DMSO-d6 (aprotic, polar).

    • Run the NMR experiment at 300K or 310K (slightly elevated temp) to sharpen peaks by increasing molecular tumbling rates.

Validated Protocols

Protocol A: Dissolution for Solid Phase Peptide Synthesis (SPPS)

Target Concentration: 0.2 M - 0.5 M

  • Calculate: Determine the mass of Boc-Ala-OH-15N required (MW ≈ 190.2 g/mol , adjusted for

    
    N mass).
    
  • Weigh: Weigh the powder into a dry glass vial. Avoid using plastic weighing boats if static is high to prevent loss of expensive isotope.

  • Solvent Addition: Add Anhydrous DMF .

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Activation (Immediate): Add your activator (e.g., HBTU/HATU) and base (DIEA) only immediately before adding to the resin.

    • Why? Pre-activation for >10 mins can lead to racemization, even with Boc chemistry.

Protocol B: Sample Preparation for 15N-NMR

Target: High-resolution HSQC/HMQC spectra

  • Vessel: Use a high-grade 5mm NMR tube (prevent shimming errors).

  • Solvent: Use DMSO-d6 (99.9%) from a fresh ampule.

  • Concentration: Dissolve 5–10 mg of Boc-Ala-OH-15N in 600 µL of solvent.

    • Note: Higher concentrations are unnecessary for

      
      N enriched samples and may cause viscosity broadening.
      
  • Transfer: Filter the solution through a small glass wool plug directly into the NMR tube to remove dust (which ruins magnetic field homogeneity).

Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem Detected Cloudy Cloudy/Precipitate Problem->Cloudy Degradation Degradation/Extra Peaks Problem->Degradation CheckWater Check Water Content Cloudy->CheckWater CheckAcid Check Solvent Acidity Degradation->CheckAcid FixDry Use Anhydrous DMF CheckWater->FixDry If Wet FixLiCl Add LiCl (Chaotropic) CheckWater->FixLiCl If Dry (Aggregation) FixBase Neutralize/Change Solvent CheckAcid->FixBase Avoid HCl/TFA

Figure 2: Troubleshooting workflow for common dissolution and stability issues.

References

  • Merck (Sigma-Aldrich). Boc-Ala-OH Product Specification & Solubility Data. Retrieved from

  • BenchChem. Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH. Retrieved from

  • Isotope/BOC Sciences. NMR Solvents and Consumables for Isotope Labeled Compounds. Retrieved from

  • Albericio, F., et al. (2018). Solubility of reagents (Fmoc/Boc-AA-OH) in Green Solvents. ResearchGate. Retrieved from

  • Common Organic Chemistry. Boc Deprotection Mechanism and Acid Sensitivity. Retrieved from

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Comparing 15N Enrichment in Commercial Boc-Ala-OH

For researchers in drug development and the life sciences, the precise isotopic labeling of reagents is not a trivial detail—it is the bedrock of quantitative accuracy. In applications ranging from metabolic flux analysi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the life sciences, the precise isotopic labeling of reagents is not a trivial detail—it is the bedrock of quantitative accuracy. In applications ranging from metabolic flux analysis to quantitative proteomics, the stated enrichment of a stable isotope-labeled compound, such as 15N-Boc-L-alanine (Boc-Ala-OH), must be rigorously verified. This guide provides a comprehensive framework for comparing the 15N enrichment levels in commercially available Boc-Ala-OH, grounded in the principles of scientific integrity and backed by detailed experimental protocols.

The Criticality of Isotopic Enrichment Verification

The incorporation of stable isotopes like 15N allows researchers to trace the fate of molecules in complex biological systems and to use them as internal standards for precise quantification.[1] However, the nominal enrichment level provided by a supplier is a target value. The actual enrichment can vary, impacting the accuracy of experimental results. Therefore, an independent verification of the 15N enrichment is a crucial step in quality control and experimental validation. This guide will detail two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Commercial Landscape of 15N-Boc-Ala-OH

A variety of suppliers offer 15N-labeled Boc-Ala-OH, typically with stated enrichment levels of 98% or higher. The table below summarizes offerings from several prominent vendors. It is important to note that while suppliers provide a certificate of analysis, the prudent researcher will perform their own validation.

SupplierProduct NameStated 15N Enrichment
Cambridge Isotope Laboratories, Inc.L-Alanine-N-t-Boc (¹⁵N, 98%)98%[2]
BOC SciencesN-Boc-L-Alanine-[15N]High Isotope Enrichment (typically ≥95%, up to 99%)[]
s d fine-chem limitedBOC-L-ALANINE [N-(tert-butoxycarbonyl)-L-alanine, BOC-Ala-OH]Not specified for 15N, but offer unlabeled at ≥99.0% purity
ChemPepStable Isotope Labeled Amino AcidsOffers custom synthesis with high purity 13C and 15N labels[4]

Analytical Methodologies for 15N Enrichment Determination

The choice between NMR and MS for determining 15N enrichment depends on available instrumentation, sample amount, and the desired level of detail. Both techniques are powerful and, when used correctly, provide reliable and accurate measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, offers a straightforward and non-destructive method for quantifying 15N enrichment in small molecules like Boc-Ala-OH.[5] The principle lies in observing the coupling between the ¹⁵N nucleus and adjacent protons.

The α-proton of alanine is directly bonded to the nitrogen atom. In an unlabeled Boc-Ala-OH molecule, the NMR signal for this proton appears as a quartet due to coupling with the three methyl protons. However, in a ¹⁵N-labeled molecule, this signal is further split into a doublet by the ¹⁵N nucleus (which has a spin of 1/2). The relative integration of the central quartet (from the ¹⁴N species, which is NMR-inactive) and the flanking doublet (from the ¹⁵N species) allows for the calculation of the isotopic enrichment. ¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can also be used for indirect detection of the ¹⁵N signal, which can be more sensitive than direct ¹⁵N detection.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the commercial 15N-Boc-Ala-OH sample.

    • Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with the α-proton of alanine.

    • Add a small amount of a suitable internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio, which is crucial for accurate integration.

    • Optimize acquisition parameters, including pulse width, relaxation delay, and spectral width, to ensure quantitative conditions.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate the α-proton region of the spectrum. You will observe a central quartet corresponding to the ¹⁴N-Boc-Ala-OH and two satellite peaks on either side, which are the doublet from the ¹⁵N-Boc-Ala-OH.

    • Calculate the ¹⁵N enrichment using the following formula: % ¹⁵N Enrichment = [Area(¹⁵N satellites) / (Area(¹⁵N satellites) + Area(¹⁴N quartet))] x 100

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg of 15N-Boc-Ala-OH prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 acq1 Acquire 1D 1H NMR spectrum prep3->acq1 acq2 Optimize for high signal-to-noise an1 Process spectrum (FT, phasing, baseline) acq2->an1 an2 Integrate α-proton signals (14N quartet & 15N satellites) an1->an2 an3 Calculate % 15N enrichment an2->an3

Caption: Workflow for determining 15N enrichment using ¹H NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is another powerful technique for determining isotopic enrichment.[6][7] This method relies on the mass difference between the ¹⁴N and ¹⁵N isotopes.

For GC-MS analysis, the Boc-Ala-OH molecule must first be derivatized to increase its volatility.[8] A common derivatization procedure involves esterification of the carboxylic acid and acylation of the amine group.[9] This allows the compound to be readily vaporized and separated by the gas chromatograph before entering the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). The relative abundances of the molecular ions (or characteristic fragment ions) containing ¹⁴N versus ¹⁵N are used to calculate the enrichment. LC-MS can also be employed, potentially without derivatization, offering a simpler sample preparation workflow.[10]

  • Sample Derivatization (as N-acetyl, O-isopropyl esters):

    • Accurately weigh a small amount (e.g., 1-2 mg) of the 15N-Boc-Ala-OH sample into a reaction vial.

    • Add 1 mL of 3M HCl in isopropanol and heat at 110°C for 1 hour to form the isopropyl ester.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 0.5 mL of a 1:1 mixture of acetic anhydride and pyridine and heat at 60°C for 10 minutes to form the N-acetyl derivative.

    • Evaporate the reagents under nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Data Acquisition:

    • Inject an appropriate volume of the derivatized sample into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar or mid-polar capillary column) and a temperature program that provides good separation and peak shape for the derivatized Boc-Ala-OH.

    • Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range that includes the molecular ion of the derivatized compound.

  • Data Processing and Analysis:

    • Identify the peak corresponding to the derivatized Boc-Ala-OH in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Determine the relative intensities of the molecular ion (M+) containing ¹⁴N and the M+1 ion containing ¹⁵N.

    • Correct for the natural abundance of other isotopes (e.g., ¹³C) that contribute to the M+1 peak. This can be done by analyzing an unlabeled Boc-Ala-OH standard under the same conditions.

    • Calculate the ¹⁵N enrichment: % ¹⁵N Enrichment = [Corrected Intensity(M+1) / (Intensity(M+) + Corrected Intensity(M+1))] x 100

G cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis deriv1 Weigh 1-2 mg of 15N-Boc-Ala-OH deriv2 Esterification (HCl in isopropanol) deriv1->deriv2 deriv3 Acetylation (Acetic anhydride/pyridine) deriv2->deriv3 gcms1 Inject derivatized sample deriv3->gcms1 gcms2 Acquire mass spectra an1 Identify analyte peak in chromatogram gcms2->an1 an2 Extract mass spectrum and determine M+ & M+1 intensities an1->an2 an3 Correct for natural isotope abundance an2->an3 an4 Calculate % 15N enrichment an3->an4

Caption: Workflow for determining 15N enrichment using GC-MS after derivatization.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, it is essential to incorporate controls and standards into your workflow.

  • Unlabeled Standard: Always analyze an unlabeled Boc-Ala-OH standard under the exact same conditions as your ¹⁵N-labeled samples. This is crucial for correcting for the natural abundance of isotopes in the MS analysis and for confirming peak assignments in the NMR.

  • Reference Materials: Whenever possible, use certified reference materials from organizations like the National Institute of Standards and Technology (NIST) to validate your methodology and instrumentation.[11]

  • Method Validation: Validate your chosen method (NMR or MS) for linearity, accuracy, and precision using samples of known ¹⁵N enrichment, if available.

Potential Pitfalls and Expert Insights

  • Incomplete Derivatization (GC-MS): Incomplete derivatization can lead to poor chromatography and inaccurate quantification. Ensure reaction conditions are optimized and monitored.

  • Isotopic Fractionation: During sample preparation and analysis, slight isotopic fractionation can occur, potentially skewing the results.[12] Consistent and careful handling of all samples is key to minimizing this effect.

  • Spectral Overlap (NMR): Impurities in the sample or solvent can lead to overlapping signals in the NMR spectrum, making accurate integration challenging. Use high-purity solvents and ensure your sample is clean.

  • Mass Spectral Interferences (MS): Co-eluting impurities can interfere with the mass spectrum of the analyte. Good chromatographic separation is essential. High-resolution mass spectrometry can also help to resolve isobaric interferences.[13]

Conclusion

Verifying the ¹⁵N enrichment of commercially available Boc-Ala-OH is a critical step for any researcher relying on stable isotope labeling for quantitative analysis. Both NMR and MS offer robust and reliable methods for this purpose. By following the detailed protocols outlined in this guide, incorporating proper controls, and being mindful of potential pitfalls, researchers can confidently determine the true isotopic enrichment of their reagents, thereby ensuring the accuracy and integrity of their experimental data.

References

  • Szczepaniak, M., & Fichna, J. (2023). 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids. Methods in Molecular Biology, 2642, 151–161. [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104322. [Link]

  • University of Naples Federico II. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). High-Precision Isotopic Reference Materials. Retrieved from [Link]

  • Russell, M. R., et al. (2018). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Analytical and Bioanalytical Chemistry, 410(12), 2887–2898. [Link]

  • Huang, X., et al. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics, 20(1), 73. [Link]

  • Lapidot, A., & Irving, C. S. (1976). 15N nuclear magnetic resonance investigations on amino acids. Proceedings of the National Academy of Sciences of the United States of America, 73(5), 1409–1413. [Link]

  • Barja, F., et al. (2017). A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503. AMB Express, 7(1), 156. [Link]

  • Lee, H. W., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 34(12), 2414–2431. [Link]

  • Schuhmann, K., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 84. [Link]

  • Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(6), 464–478. [Link]

  • Wittmann, C., et al. (2002). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 77(7), 779-790. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Chikaraishi, Y. (2014). A new era of isotope ecology: Nitrogen isotope ratio of amino acids as an approach for unraveling modern and ancient food web. Journal of the Mass Spectrometry Society of Japan, 62(1), 1. [Link]

  • Krachler, M., et al. (2010). Validation of isotopic analysis of depleted, natural and enriched uranium using high resolution ICP-OES. Journal of Analytical Atomic Spectrometry, 25(6), 864-870. [Link]

  • DeChild, S. J., et al. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2533–2542. [Link]

  • Knowles, T. D. J., et al. (2018). Compound-specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 32(24), 2163–2172. [Link]

  • Casas Ferreira, A. M., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 386-394. [Link]

  • Su, H. L., et al. (2019). Detecting Organic Nitrogen with 1H-15N HMBC Spectra. Molecules, 24(17), 3093. [Link]

  • Singh, S., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(28), 3505-3513. [Link]

  • Kumar, D., et al. (2017). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Biomolecular NMR, 68(3), 187–194. [Link]

  • Eglite, L., et al. (2019). Sample preparation techniques for the determination of natural N-15/N-14 variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in Environmental and Health Studies, 55(5), 441-455. [Link]

  • s d fine-chem limited. (n.d.). BOC-L-ALANINE . Retrieved from [Link]

  • Hetherington, E. D., et al. (2019). Errors associated with compound specific δ 15 N analysis of amino acids in preserved fish samples purified by high pressure liquid chromatography. PLoS One, 14(10), e0224203. [Link]

  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance? Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Ala-OH, Boc-alanine [15761-38-3]. Retrieved from [Link]

  • Su, H. L., et al. (2019). Detecting Organic Nitrogen with 1H-15N HMBC Spectra. Molecules, 24(17), 3093. [Link]

  • Zhang, Y., et al. (2026). Rapid enrichment coupled with liquid chromatography-tandem mass spectrometry for the analysis of marine algal toxins. Marine Pollution Bulletin, 226, 119361. [Link]

  • Ouchi, T., et al. (2007). Thermal Synthesis of Polypeptides from N-t-Butyloxycarbonyltripeptide Derivatives without Reactive Side Chains. Journal of the Adhesion Society of Japan, 43(11), 461-468. [Link]

  • Lage, S., et al. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. Toxins, 13(11), 748. [Link]

  • Tallman, K. A., & Porter, N. A. (2009). Mass spectrometric evidence for long-lived protein adducts of 4-oxo-2-nonenal. Chemical Research in Toxicology, 22(3), 519–526. [Link]

Sources

Validation

15N vs. Deuterium Labeling: The Definitive Guide to Protein Dynamics

Topic: 15N vs. Deuterium Labeling for Protein Dynamics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the structural biology of solution-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 15N vs. Deuterium Labeling for Protein Dynamics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the structural biology of solution-state NMR, the choice between Uniform 15N Labeling and Deuterium-Assisted Labeling (Perdeuteration/Methyl-TROSY) is dictated primarily by the molecular weight of the target and the specific timescale of motion required.

  • Uniform 15N Labeling is the gold standard for proteins < 25–30 kDa , enabling complete backbone relaxation analysis (

    
    ).
    
  • Deuterium Labeling is an absolute necessity for systems > 30 kDa (up to 1 MDa). It functions not merely as a probe but as a "stealth" background that dilutes the proton spin bath, dramatically reducing dipolar broadening and enabling Methyl-TROSY applications.

This guide dissects the mechanistic trade-offs, experimental workflows, and performance metrics of these two dominant strategies.

Part 1: The Mechanistic Basis

To choose the correct labeling strategy, one must understand the physics governing signal loss in protein NMR.

Uniform 15N Labeling (The Protonated Regime)

In standard 15N-labeled samples, the protein protons are abundant. The relaxation of the 15N nucleus is dominated by the Dipolar Coupling to its directly attached amide proton (


) and, crucially, remote protons.
  • Mechanism: As the protein tumbles, the

    
     vector fluctuates.
    
  • Limitation: As molecular weight increases, the rotational correlation time (

    
    ) increases. This leads to efficient 
    
    
    
    relaxation (rapid signal decay), causing line broadening that obliterates the signal.
  • Ceiling: Practically limited to

    
    30 kDa for quantitative dynamics.
    
Deuterium Labeling (The Diluted Spin Regime)

Deuterium (


) has a gyromagnetic ratio (

) approximately 6.5 times lower than that of Hydrogen (

).
  • Mechanism: Replacing non-exchangeable carbon-bound protons with deuterons removes the primary source of dipolar relaxation.

  • The TROSY Effect: In Transverse Relaxation Optimized Spectroscopy (TROSY), perdeuteration is synergistic. It minimizes remote proton couplings, allowing the cancellation of Transverse Relaxation (

    
    ) and Chemical Shift Anisotropy (CSA) components.
    
  • Result: Sharp lines are recovered for proteins > 50 kDa, and side-chain dynamics (via Methyl-TROSY) become accessible for MDa complexes.

Part 2: Performance Comparison

Decision Matrix: 15N vs. Deuterium-Assisted Strategies
FeatureUniform 15N (Protonated)Deuterated (ILV-Methyl / TROSY)
Molecular Weight Limit < 25–30 kDa30 kDa – 1 MDa+
Primary Dynamic Probe Backbone Amides (

)
Sidechain Methyls (

)
Timescale Sensitivity ps–ns (Order Parameter

) &

s–ms (CPMG)

s–ms (CPMG/CEST) & slow conformational exchange
Spectral Resolution High (for small proteins); Poor (for large)Excellent (even for supramolecular complexes)
Information Content Global backbone flexibilityLocal sidechain fluctuations / Allostery
Cost (Expression) Low (

100/L)
High (

1000/L) due to D

O/Precursors
Sample Complexity Simple (M9 minimal media)Complex (requires back-exchange or specific precursors)
Visualizing the Workflow Logic

LabelingStrategy Start Target Protein Analysis SizeCheck Molecular Weight? Start->SizeCheck Small < 25 kDa SizeCheck->Small Low MW Large > 30 kDa SizeCheck->Large High MW U15N Uniform 15N Labeling (H2O Media) Small->U15N Deut Perdeuteration (D2O Media) Large->Deut Exp1 Experiment: 15N Relaxation (R1, R2, NOE) U15N->Exp1 Result1 Output: Backbone Order Parameters (S²) ps-ns Dynamics Exp1->Result1 TypeCheck Dynamic Interest? Deut->TypeCheck Backbone Backbone Only TypeCheck->Backbone Sidechain Sidechain/Interaction TypeCheck->Sidechain TROSY 15N-TROSY (Requires Back-Exchange) Backbone->TROSY Methyl ILV Methyl Labeling (Alpha-Keto Precursors) Sidechain->Methyl Result2 Output: Global Folding/Tumbling (Large Systems) TROSY->Result2 Result3 Output: Allosteric Pathways (Methyl-TROSY CPMG) Methyl->Result3

Caption: Decision tree for selecting isotope labeling strategies based on molecular weight and dynamic timescales.

Part 3: Experimental Workflows

Protocol A: Uniform 15N Labeling (Standard Dynamics)

Best for: Small domains, ubiquitin-like modifiers, fragment screening.

  • Transformation: Transform E. coli (BL21-DE3) with expression vector.

  • Pre-Culture: Grow in LB media (H

    
    O) to OD
    
    
    
    .
  • Wash: Pellet cells and wash 2x with M9 salt solution to remove rich media nitrogen sources.

  • Resuspension: Resuspend in M9 Minimal Media containing:

    • 
      H
      
      
      
      O
    • 
      NH
      
      
      
      Cl (1 g/L) as the sole nitrogen source.
    • 
      C-Glucose (unlabeled).
      
  • Induction: Induce with IPTG at OD

    
    . Harvest after 4–12 hours.
    
  • Validation: Run a 2D

    
    H-
    
    
    
    N HSQC. Look for well-dispersed peaks.[1]
  • Dynamics Measurement: Acquire

    
    , 
    
    
    
    , and Heteronuclear NOE datasets.
Protocol B: Deuterated Methyl-TROSY (ILV Labeling)

Best for: GPCRs, large enzymes, proteasomes, antibody complexes.

  • Adaptation: E. coli must be adapted to D

    
    O. Streak cells onto M9/D
    
    
    
    O plates or step-wise adapt liquid cultures (50%
    
    
    100% D
    
    
    O).
  • Growth Media: Prepare M9 Minimal Media using 99.9% D

    
    O .
    
    • Nitrogen:

      
      NH
      
      
      
      Cl (optional, if backbone assignment is needed).
    • Carbon:

      
      C, 
      
      
      
      H-Glucose (Deuterated Glucose) is preferred to suppress unwanted proton leakage, though
      
      
      C-Glucose can be used for cost-saving if fractional deuteration is acceptable.
  • Precursor Addition (The Critical Step):

    • 1 hour prior to induction, add

      
      -ketoisovaleric acid  (
      
      
      
      C-methyl labeled) and
      
      
      -ketobutyric acid
      (
      
      
      C-methyl labeled).
    • Mechanism:[2] The bacteria utilize these precursors to synthesize Isoleucine (

      
      1), Leucine, and Valine sidechains with protonated 
      
      
      
      C-methyl groups in an otherwise deuterated background.
  • Induction: Induce with IPTG. Grow for 12–24 hours (deuterated growth is slower).

  • Back-Exchange (If observing Amides): If backbone signals are required, the protein must be unfolded and refolded in H

    
    O, or purified in H
    
    
    
    O over a long period to allow amide D
    
    
    H exchange. Note: For Methyl-TROSY, this is not strictly necessary as methyls are non-exchangeable.
  • Dynamics Measurement: Run Methyl-TROSY CPMG relaxation dispersion experiments to detect

    
    s–ms conformational exchange.
    

Part 4: Scientific Integrity & Troubleshooting

The "Back-Exchange" Trap

A common failure mode in deuterated backbone studies is the Water Saturation Transfer effect.

  • Issue: In a deuterated protein (with protonated amides), the amide proton has few pathways to relax (no neighboring protons). It relies heavily on exchange with bulk water.

  • Consequence: If the water signal is saturated during the pulse sequence (common in standard HSQC), the saturation transfers to the amide, artificially attenuating the signal and skewing relaxation data.

  • Solution: Use "Water-Flip-Back" pulses or specific TROSY sequences designed to preserve water magnetization (Source 1).

Cost Optimization

Deuteration is expensive.[3] To mitigate this:

  • Shaker Flask Protocol: Recent optimizations allow high-density growth in small volumes (100 mL) of D

    
    O media, reducing isotope costs by ~60% compared to standard 1 L cultures (Source 2).
    
  • Precursor Timing: Adding precursors only at the induction phase prevents the bacteria from metabolizing the expensive labels for general energy production.

Visualizing the Relaxation Pathway

Relaxation Protonated Protonated Protein (15N-1H) Dipolar Strong H-H Dipolar Coupling Protonated->Dipolar FastRelax Fast T2 Relaxation (Broad Lines) Dipolar->FastRelax Deuterated Deuterated Protein (15N-2H / 13CH3) Dilute Dilute Spin Bath (Weak H-D Coupling) Deuterated->Dilute SlowRelax Slow T2 Relaxation (Sharp Lines) Dilute->SlowRelax TROSY TROSY Effect (CSA/Dipolar Cancellation) Dilute->TROSY TROSY->SlowRelax

Caption: Comparison of relaxation pathways. Deuteration removes the dipolar sink, enabling the TROSY effect for high-molecular-weight observation.

References

  • Lakomek, N. A., et al. (2012). Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods. Journal of Biomolecular NMR.[4][5]

  • Cai, K., et al. (2016). A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins.[6] Journal of Biomolecular NMR.[4][5]

  • Kay, L. E. (2011). Solution NMR spectroscopy of supramolecular systems. Journal of Magnetic Resonance.

  • Tugarinov, V., et al. (2004). Methyl-TROSY NMR spectroscopy of high molecular weight proteins.[5][7][8] Journal of the American Chemical Society.

  • Peak Proteins. (2024). Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Personal Protective Equipment for Boc-Ala-OH-15N

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that you can handle our products not only effectively but also with the highest degree of safety. This guide moves beyond a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that you can handle our products not only effectively but also with the highest degree of safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling Boc-Ala-OH-15N, a stable isotope-labeled amino acid crucial for peptide synthesis and metabolic research. Our protocols are designed to be self-validating systems, ensuring both your safety and the integrity of your experiments.

Hazard Assessment & Risk Mitigation: Understanding the Compound

Before handling any chemical, a thorough understanding of its properties is paramount. Boc-Ala-OH-15N is a non-radioactive, stable isotope-labeled compound. The primary safety considerations, therefore, relate to the chemical properties of N-(tert-Butoxycarbonyl)-L-alanine, not radiological hazards.[1]

  • Chemical Profile : This compound is a combustible solid, but it propagates flame with difficulty.[2] The main, immediate risks are associated with its physical form as a fine powder.

  • Primary Hazards :

    • Respiratory Irritation : Fine dusts can be easily inhaled, potentially causing respiratory tract irritation.[3]

    • Eye and Skin Irritation : Direct contact with the powder can cause skin and serious eye irritation.[3]

    • Dust Explosion : Like many organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture with an ignition source.[2]

The key to safe handling is to minimize the generation and inhalation of dust and to prevent skin and eye contact.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling Boc-Ala-OH-15N powder.

Protection Area Required PPE Rationale & Standard
Eye & Face ANSI Z87.1-compliant safety glasses with side shields. Chemical splash goggles are strongly recommended.[4]Protects against airborne particles and accidental splashes. Goggles provide a full seal for superior protection.[4]
Hand Chemical-resistant nitrile gloves.Prevents direct skin contact and irritation.[2] Gloves should be inspected for integrity before each use.
Respiratory A NIOSH-approved N95 or higher-level respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Body A lab coat or chemical-resistant apron.[5]Protects skin and personal clothing from contamination.
Foot Closed-toe shoes.Standard laboratory practice to protect feet from spills.[6]

Safe Handling & Operational Workflow

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. All operations involving the solid material should be performed within a certified chemical fume hood to contain any dust.[5]

Experimental Protocol for Handling:
  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Designate a specific area for handling, preferably within a certified chemical fume hood to control dust. Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.

  • Weighing and Transfer : Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation risk. Use appropriate tools to handle the material and avoid creating dust clouds.[2] Close the container tightly after use.[7]

  • Dissolving : If dissolving the compound, add the solvent to the solid slowly to avoid splashing. Consult relevant literature for appropriate solvents. Boc-protected amino acids are often used in solid-phase peptide synthesis with solvents like DMF or NMP.

  • Cleanup : Clean the work area, including the balance, with a damp cloth to collect any residual dust. Do not dry sweep, as this can aerosolize the powder. Dispose of all contaminated materials as chemical waste.

  • Post-Handling : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5]

G prep Step 1: Preparation - Don appropriate PPE - Prepare fume hood weigh Step 2: Weighing - Perform inside fume hood - Minimize dust generation prep->weigh Proceed with caution transfer Step 3: Transfer & Dissolution - Add solvent to solid slowly - Tightly seal primary container weigh->transfer Controlled addition cleanup Step 4: Decontamination - Wet-wipe surfaces - Dispose of contaminated items transfer->cleanup After use post Step 5: Final Steps - Doff PPE - Wash hands thoroughly cleanup->post Finalize procedure

Caption: Workflow for handling powdered Boc-Ala-OH-15N.

Storage and Disposal Plan

Proper storage is essential for maintaining the chemical's stability, while correct disposal is crucial for environmental and workplace safety.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to maintain its integrity.[3] Some suppliers also recommend refrigeration.[7]

  • Disposal :

    • Isotope Consideration : Because Nitrogen-15 is a stable, non-radioactive isotope, no special radiological precautions are necessary for disposal.[1] The waste is not considered radioactive.

    • Chemical Waste : The compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as chemical waste.[] Do not mix with general trash. Follow all local, state, and federal regulations for chemical waste disposal.[7][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][10]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[10]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, consult a physician.[10]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[7]
Minor Spill For a small spill of solid material, carefully scoop or sweep up the material, avoiding dust generation, and place it in a labeled container for chemical waste disposal. Clean the area with a wet cloth.[2]
Major Spill Evacuate the area. Alert your supervisor and institutional safety office. Control the spill only if you are trained and have the appropriate protective equipment.

References

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Westlab. Retrieved from [Link]

  • Laboratory Safety Rules. (n.d.). Oklahoma State University. Retrieved from [Link]

  • Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). (n.d.). Isotope-AMT. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly. Retrieved from [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). LabManager. Retrieved from [Link]

  • Safe handling of radioactive materials. (n.d.). Cytiva. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • UNIT 7: Personal Protective Equipment. (n.d.). University of Hawaii at Manoa. Retrieved from [Link]

  • N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. (n.d.). PubChem. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.